4-Hydroxy-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-87-6 | |
| Record name | 6-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-6-methylpyrimidine, a key intermediate in the development of various bioactive molecules. This document details a reliable synthetic protocol and outlines the analytical techniques used to verify the structure and purity of the compound.
Introduction
This compound, also known by its tautomeric form 6-methyl-4(1H)-pyrimidinone, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The strategic placement of the hydroxyl and methyl groups on the pyrimidine ring allows for various chemical modifications, making it a valuable building block for targeting diverse biological pathways. This guide presents a detailed, reproducible method for its synthesis and a summary of its key characterization data.
Synthesis of this compound
A well-established method for the synthesis of this compound involves a two-step process starting from the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by desulfurization using Raney nickel.[1]
Synthesis Pathway
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylpyrimidine, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered considerable interest due to their diverse biological activities. A thorough understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents and for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its structural characteristics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 145-150 °C | [2] |
| Boiling Point (Predicted) | 192.1 ± 23.0 °C | [2] |
| pKa (Predicted) | 9.46 ± 0.40 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | Data Not Available |
Tautomerism
An important structural characteristic of this compound is its existence in tautomeric forms. The hydroxy form (enol) can undergo tautomerization to the keto form (pyrimidinone). The equilibrium between these two forms is influenced by factors such as the solvent and pH of the medium. Understanding the predominant tautomeric form is critical as it can significantly affect the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the condensation of ethyl acetoacetate with an appropriate amidine precursor. A detailed experimental protocol is outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Determination of Melting Point
Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a crucial indicator of purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised gradually while observing the sample.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.
Determination of Solubility
Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given amount of the solvent at a specified temperature.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solubility Determination
Caption: A simplified workflow for the experimental determination of solubility.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound like this compound, which can act as a weak acid, determining the pKa is crucial for understanding its ionization state at different pH values.
Methodology (Spectrophotometric Titration):
-
A solution of this compound of known concentration is prepared in a suitable buffer system.
-
The UV-Vis spectrum of the solution is recorded at various pH values, typically by adding small increments of a strong acid or base.
-
The changes in absorbance at a specific wavelength, where the protonated and deprotonated forms of the molecule have different absorption characteristics, are monitored.
-
The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.[6]
Determination of LogP (Octanol/Water Partition Coefficient)
Principle: The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
While the primary focus of this guide is on the physicochemical properties of this compound, it is important to note that pyrimidine derivatives are known to interact with various biological targets. The de novo synthesis of pyrimidines is a critical pathway in rapidly proliferating cells, including cancer cells, making enzymes in this pathway attractive targets for drug development.[7] Oncogenic signaling pathways, such as those involving RAS and mTOR, have been shown to regulate nucleotide synthesis.[7] Although specific signaling pathways directly modulated by this compound are not extensively documented in the public domain, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes and receptors involved in nucleotide metabolism and signaling. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. A comprehensive understanding of these fundamental properties is indispensable for the rational design of novel pyrimidine-based therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- 1. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-ヒドロキシ-6-メチル-2-ピロン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine (CAS: 3524-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methylpyrimidine, with the CAS number 3524-87-6, is a pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its structural features, including the hydroxyl and methyl groups on the pyrimidine ring, make it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound. While its direct biological activity and impact on signaling pathways are not extensively documented in publicly available literature, its role as a precursor for bioactive molecules underscores its importance in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound exists as a solid at room temperature and possesses the following properties:
| Property | Value | Reference(s) |
| CAS Number | 3524-87-6 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Melting Point | 145 - 149 °C | [1] |
| Appearance | White to orange to green crystalline powder | [1] |
| Synonyms | 6-Methylpyrimidin-4-ol | [1] |
Synthesis
A reliable method for the synthesis of this compound is through the desulfurization of 2-thio-6-methyluracil. The overall synthesis can be considered a two-step process.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Thio-6-methyluracil
-
In a suitable flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (1.2 moles) in methanol (900 ml).
-
Gently heat the mixture on a steam bath and allow the solvent to evaporate to dryness over approximately 8 hours in a well-ventilated fume hood.
-
Dissolve the resulting residue in 1 liter of hot water.
-
Treat the solution with a small amount of activated carbon to decolorize it and filter the hot solution.
-
Carefully add glacial acetic acid (120 ml) to the hot filtrate.
-
Allow the solution to cool, which will cause the product, 2-thio-6-methyluracil, to crystallize.
-
Collect the crystals by filtration and wash with cold water.
Step 2: Desulfurization to this compound
-
In a reaction flask, place the prepared 2-thio-6-methyluracil and a suspension of Raney nickel catalyst in water.
-
Heat the mixture under reflux for approximately 1.5 hours in a fume hood.
-
Allow the catalyst to settle, then decant and filter the clear solution by gravity.
-
Wash the catalyst with two portions of hot water and discard the catalyst.
-
Combine the filtrate and washings and evaporate to dryness on a steam bath.
-
Complete the drying of the residue in an oven at 70°C.
-
The crude this compound can be purified by sublimation under reduced pressure or by recrystallization from acetone, ethyl acetate, or ethanol.
Spectral Data
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available information regarding the specific biological activities of this compound and its direct interactions with cellular signaling pathways. While the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities, the specific contributions of this compound to these effects have not been characterized.
Its primary role in the scientific literature is that of a chemical intermediate. Researchers utilize this compound as a starting material for the synthesis of more complex molecules that are then evaluated for their biological properties.
Logical Relationship: Role in Drug Discovery
References
An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the equilibrium between its major tautomeric forms, the factors influencing this equilibrium, and the experimental and computational methodologies used for its study. While specific quantitative data for this compound is not extensively available in the public domain, this guide extrapolates from closely related and well-studied pyrimidine systems to provide a robust theoretical and practical framework for researchers.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] In the case of this compound, the principal tautomeric equilibrium exists between the enol form (this compound) and the keto form (6-methylpyrimidin-4(1H)-one and 6-methylpyrimidin-4(3H)-one). The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn govern its interactions with biological targets.[2]
The introduction of a methyl group at the 6-position is expected to have a minor electronic effect on the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine. However, it can influence the molecule's solubility and crystal packing.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound is primarily a keto-enol type. The equilibrium involves the migration of a proton and the concomitant shift of double bonds within the pyrimidine ring.
Caption: Tautomeric forms of this compound.
Factors Influencing the Equilibrium
The position of the tautomeric equilibrium is sensitive to several factors:
-
Solvent Polarity: In polar solvents, such as water and DMSO, the more polar keto form is generally favored due to better solvation of the carbonyl group and the N-H bond. In non-polar solvents, the less polar enol form may be more prevalent.
-
pH: The ionization state of the molecule can significantly affect the tautomeric equilibrium. At different pH values, the pyrimidine ring can be protonated or deprotonated, favoring specific tautomers.
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature studies can provide thermodynamic parameters for the tautomerization process.
-
Concentration: In some cases, intermolecular hydrogen bonding at higher concentrations can favor a particular tautomeric form.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for this compound are scarce, the following table provides illustrative data extrapolated from studies on the parent 4-hydroxypyrimidine and related derivatives.
| Tautomer | Solvent | Predominant Form | Estimated Molar Ratio (Keto:Enol) | Reference |
| 4-Hydroxypyrimidine | Gas Phase | Enol | - | [3] |
| 4-Hydroxypyrimidine | Water | Keto | >99:1 | [3] |
| 4-Hydroxypyrimidine | Dioxane | Keto | ~70:30 | [3] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | DMSO | Keto | Predominantly Keto | [4] |
Experimental Protocols for Tautomerism Studies
The investigation of tautomeric equilibria relies heavily on spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based tautomer analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Acquire a one-dimensional 13C NMR spectrum.
-
For unambiguous peak assignment, acquire two-dimensional correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
1H NMR: Identify signals characteristic of each tautomer. The keto form will exhibit an N-H proton signal (often broad), while the enol form will show an O-H proton signal. The chemical shifts of the ring protons will also differ between the tautomers.
-
13C NMR: The chemical shift of the C4 carbon is particularly informative. In the keto form, it will be in the range of a carbonyl carbon (~160-180 ppm), while in the enol form, it will be in the aromatic region (~150-160 ppm).
-
-
Quantification: Determine the ratio of the tautomers by integrating the signals corresponding to unique protons of each tautomer in the 1H NMR spectrum.[5]
Expected NMR Data (Illustrative):
| Atom | Keto Tautomer (Predicted 1H, ppm) | Enol Tautomer (Predicted 1H, ppm) | Keto Tautomer (Predicted 13C, ppm) | Enol Tautomer (Predicted 13C, ppm) |
| H2 | ~8.0 | ~8.2 | ~150 | ~155 |
| H5 | ~6.2 | ~6.5 | ~110 | ~105 |
| CH3 | ~2.3 | ~2.4 | ~20 | ~22 |
| NH/OH | ~11-12 (broad) | ~9-10 (broad) | - | - |
| C2 | - | - | ~152 | ~158 |
| C4 | - | - | ~165 | ~155 |
| C5 | - | - | ~112 | ~108 |
| C6 | - | - | ~160 | ~162 |
| CH3 | - | - | ~21 | ~23 |
Note: These are predicted chemical shifts based on related structures and may vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and therefore exhibit different absorption maxima (λmax).
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., different ratios of water and dioxane) to modulate the solvent polarity.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with the shift in the tautomeric equilibrium. Isosbestic points can indicate a two-component equilibrium.
Computational Chemistry Methods
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for studying tautomerism.[3][6] These methods can be used to:
-
Calculate the relative energies of the different tautomers in the gas phase and in solution (using solvent models).
-
Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.
-
Investigate the energy barriers for interconversion between tautomers.
Computational Workflow:
Caption: Workflow for computational analysis of tautomerism.
Relevance in Drug Development
The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[7] The specific tautomeric form of a pyrimidine-based drug can be crucial for its binding to the target protein, as it determines the hydrogen bond donor and acceptor pattern. For instance, 4,6-disubstituted pyrimidines have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[8]
Illustrative Signaling Pathway:
Caption: Generic kinase signaling pathway inhibited by a pyrimidine derivative.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. While the keto form is generally expected to predominate in solution, the position of the equilibrium is tunable by the solvent, pH, and temperature. A thorough understanding and characterization of this tautomeric behavior, using the experimental and computational methods outlined in this guide, are essential for the rational design of novel molecules with desired properties and biological activities. Further experimental studies on this compound are warranted to provide precise quantitative data and to further validate the extrapolated trends presented herein.
References
- 1. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Hydroxy-6-methylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-hydroxy-6-methylpyrimidine in organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes qualitative solubility information for structurally related pyrimidine derivatives to guide solvent selection, followed by a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data for this compound in their laboratories.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and biological screening. A thorough understanding of its solubility profile is therefore essential for its effective application in research and development.
This guide provides a detailed protocol for the experimental determination of the solubility of this compound, enabling researchers to generate the specific data required for their work.
Predicted and Experimental Data
As noted, precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. To facilitate direct comparison and record-keeping of experimentally determined values, the following table is provided. Researchers can populate this table with their own findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask and Gravimetric Method
The following protocol details the widely accepted shake-flask method coupled with gravimetric analysis to determine the thermodynamic (equilibrium) solubility of this compound.
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure that equilibrium is reached. This period can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter appropriate for the organic solvent to remove any remaining suspended solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume (e.g., 5.00 mL) of the clear, filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary to facilitate complete solvent removal without decomposing the solute.
-
Once the solvent is fully evaporated, place the evaporating dish or vial in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish or vial in a desiccator to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100
To express the solubility in moles per liter (mol/L), the following calculation is used:
Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight of this compound (110.11 g/mol )]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. By leveraging qualitative information from related compounds for initial solvent screening and meticulously following the detailed experimental protocol, scientists and drug development professionals can generate reliable and accurate solubility data. This will, in turn, facilitate the advancement of research and development projects involving this compound.
Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agricultural chemicals. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established spectroscopic principles for pyrimidine derivatives with detailed, generalized experimental protocols. The presented data tables are based on typical chemical shift and absorption ranges for analogous structures and should be considered as predictive.
Spectroscopic Data Summary
The spectroscopic data for this compound is influenced by its tautomeric nature, existing in equilibrium between the hydroxy and the more stable keto (6-methyl-1H-pyrimidin-4-one) forms. The following tables summarize the expected quantitative data for the predominant tautomer.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-H | 6.1 - 6.3 | Singlet |
| C6-CH₃ | 2.2 - 2.4 | Singlet |
| N1-H | 12.0 - 13.0 | Broad Singlet |
| C2-H | 8.0 - 8.2 | Singlet |
Note: Chemical shifts are referenced to TMS and are solvent-dependent. The N-H proton signal is often broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C6-CH₃ | 18 - 22 |
| C5 | 105 - 110 |
| C6 | 160 - 165 |
| C2 | 150 - 155 |
| C4 | 165 - 170 |
Note: Chemical shifts are referenced to TMS and are solvent-dependent.
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3000 | Medium, Broad |
| C-H Stretch (Aromatic) | 3050 - 3000 | Medium |
| C-H Stretch (Alkyl) | 2980 - 2900 | Medium |
| C=O Stretch (Amide) | 1700 - 1650 | Strong |
| C=N Stretch | 1640 - 1580 | Medium |
| C=C Stretch | 1580 - 1500 | Medium |
Note: The broad N-H and strong C=O stretching bands are characteristic of the keto tautomer.
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high polarity).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain high-resolution spectra.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of approximately 200-220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for KBr pellets or an ATR accessory
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Initial Biological Screening of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in natural products and its versatile pharmacological activities.[1][2] Derivatives of pyrimidine have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This technical guide focuses on the foundational aspects of the initial biological screening of a specific subset: 4-Hydroxy-6-methylpyrimidine derivatives. This document provides a comprehensive overview of common experimental protocols, data presentation strategies, and visual workflows to facilitate the preliminary assessment of these compounds for potential therapeutic applications.
Anticancer Activity Evaluation
A primary focus in the screening of novel pyrimidine derivatives is their potential as anticancer agents.[3][6][7] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The efficacy of the synthesized compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The data is optimally presented in a tabular format for clear comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a | Glioblastoma (U-87 MG) | 5-8 (48h) | RDS 3442 | >20 (48h) |
| 2a | Breast (MDA-MB231) | 5-8 (48h) | RDS 3442 | >20 (48h) |
| 2d | Lung (A549) | ~50 (at 100µM) | - | - |
| MCF-7 | Breast (MCF-7) | 17 ± 1 | - | - |
Note: The above data is a representative summary from various studies on pyrimidine derivatives and may not be specific to this compound derivatives. It serves as an illustrative example.[3][8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]
Materials:
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Antimicrobial Activity Evaluation
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area.[2][4][10]
Data Presentation: Antimicrobial Activity
The antimicrobial activity is often reported as the diameter of the zone of inhibition in an agar well diffusion assay or as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) at 100µg/ml | Fungal Strain | Zone of Inhibition (mm) at 100µg/ml |
| Cpd 1 | E. coli | 12 | C. albicans | 10 |
| Cpd 2 | S. aureus | 15 | A. niger | 13 |
| Cpd 3 | B. subtilis | 14 | C. albicans | 11 |
Note: This table is a generalized representation of how antimicrobial data for pyrimidine derivatives can be displayed.[4][10]
Experimental Protocol: Agar Well Diffusion Method
This method is widely used for the preliminary screening of antimicrobial activity.[11]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans)[4]
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs[2][10]
-
DMSO (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Loading: Add a specific concentration (e.g., 50 µg/mL or 100 µg/mL) of the test compounds dissolved in DMSO into the wells.[10] Include a solvent control (DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Enzyme Inhibition Assays
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[12][13] Therefore, screening against a panel of relevant enzymes is a crucial step.
Data Presentation: Enzyme Inhibition
The inhibitory potency is typically expressed as the IC50 value or the inhibition constant (Ki).
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type |
| Cpd X | COX-2 | 0.5 | - |
| Cpd Y | AChE | 0.312 | Mixed |
| Cpd Z | DHODH | 45 (Ki) | - |
Note: This table illustrates how enzyme inhibition data for pyrimidine derivatives can be summarized.[13][14][15]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[13]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Test compounds (this compound derivatives)
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[13]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[13]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis
Some pyrimidine derivatives have been shown to promote osteogenesis by activating specific signaling pathways.[1]
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
This guide provides a foundational framework for the initial biological screening of this compound derivatives. The presented protocols and workflows are intended to be adaptable to specific research needs and laboratory capabilities. Rigorous and systematic screening is the first step towards identifying promising lead compounds for further drug development.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 11. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Hydroxy-6-methylpyrimidine as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its inherent reactivity, stemming from the hydroxyl group and the pyrimidine core, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. The information presented herein is intended to be a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.
Synthesis of Pyrimidine Derivatives
The synthesis of the pyrimidine core is a fundamental step in accessing a variety of intermediates for drug development. A common and efficient method for the synthesis of a closely related derivative, 4,6-dihydroxy-2-methylpyrimidine, involves the condensation of acetamidine hydrochloride with diethyl malonate.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[1]
In a 10L three-necked flask, 3960 ml of methanol is added. Under an ice bath, 608.8g (11.25mol) of sodium methylate is added with stirring. After complete dissolution, 330g (2.5mol) of dimethyl malonate and 472.5g (5mol) of acetamidine hydrochloride are added. The ice bath is then removed, and the reaction is warmed to 18-25°C for 5 hours, during which the solution turns creamy white. Following the reaction, methanol is removed by distillation under reduced pressure (30-35°C). 50mL of water is then added to dissolve the residue, and the pH is adjusted to 1-2 with 4mol/L hydrochloric acid. A white solid precipitates out. The mixture is stirred and crystallized at 0°C for 5 hours, followed by suction filtration. The solid is washed successively with ice water and 0-5°C ice methanol and then dried to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.
A similar patented method for the synthesis of 6-methyl-4-hydroxypyrimidine reports a high yield, highlighting the efficiency of pyrimidine ring formation.
Quantitative Data on Synthesis
The following table summarizes the reported yields for the synthesis of this compound and its closely related derivatives.
| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 5 h | 18-25°C, then 0°C | 86 | CN102399196A[1] |
| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 4 h | 18-25°C, then 0°C | 86 | CN102399196A[1] |
| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 5 h | 18-25°C, then 0°C | 87 | CN102399196A[1] |
| 6-methyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium methoxide | n-Butanol | 3 h | 105°C | 92.3 | EP0326389B1[2] |
Role as a Chemical Intermediate in Drug Synthesis
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly in the class of kinase inhibitors. This compound and its derivatives are key precursors to these complex molecules.
Case Study: Intermediate in the Synthesis of Dasatinib
A chlorinated derivative of this compound, 4,6-dichloro-2-methylpyrimidine, is a pivotal intermediate in the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
The synthesis of Dasatinib involves the nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The general synthetic strategy showcases the importance of the pyrimidyl core as a scaffold for building complex, biologically active molecules.
Key Reactions of Pyrimidine Derivatives
The reactivity of the hydroxyl and amino groups on the pyrimidine ring allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug screening.
Experimental Protocol: Synthesis of a Schiff Base Derivative
The following protocol describes the synthesis of a Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine, demonstrating the reactivity of the amino group.
Mix equal moles of 2-amino-4-hydroxy-6-methyl pyrimidine and 3-amino acetophenone (0.01 mole) in 30 mL of ethanol. Add 3 drops of glacial acetic acid and reflux the mixture for 3 hours. After cooling, the solution is left for 24 hours. The resulting precipitate is filtered and recrystallized from ethanol.
Signaling Pathways Targeted by Pyrimidine-Based Drugs
Pyrimidine derivatives are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyrimidine core can mimic the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.
Two of the critical signaling pathways frequently targeted by pyrimidine-based kinase inhibitors are the PI3K/Akt/mTOR and the PIM kinase pathways.
Conclusion
This compound and its derivatives are undeniably central to the field of medicinal chemistry. Their utility as versatile chemical intermediates provides a robust platform for the synthesis of a multitude of bioactive compounds. The successful development of drugs like Dasatinib, which originates from a pyrimidine core, underscores the significance of this heterocyclic scaffold. The continued exploration of the reactivity and synthetic potential of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drug candidates.
References
The Chemical Versatility of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide to Functional Group Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the functional groups of 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and understanding its chemical behavior is crucial for the design and synthesis of novel therapeutic agents. This document details the tautomeric equilibrium of the molecule, the reactivity of its hydroxyl/keto and methyl functional groups, and provides experimental protocols for key transformations. Furthermore, it delves into the biological significance of pyrimidine-based compounds, particularly as kinase inhibitors, and presents a representative signaling pathway.
Tautomerism of this compound
This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-methyl-4(1H)-pyrimidinone). The keto tautomer is generally the predominant form in solution and in the solid state. This equilibrium is a critical consideration in its reactivity, as the different tautomers present distinct reactive sites.
Reactivity of the Hydroxyl/Keto Functional Group
The ambident nucleophilic character of the deprotonated pyrimidinone allows for reactions at either the oxygen or nitrogen atoms. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.
Halogenation
The hydroxyl group can be readily converted to a chlorine atom, a key transformation that opens up the pyrimidine ring to nucleophilic substitution.
Experimental Protocol: Chlorination using POCl₃
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend this compound in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.
-
Extract the product, 4-Chloro-6-methylpyrimidine, with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
O-Alkylation
Selective O-alkylation can be achieved under specific conditions, leading to the formation of 4-alkoxy-6-methylpyrimidines.
Experimental Protocol: O-Alkylation
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to the solution.
-
Add the alkylating agent (e.g., an alkyl iodide or bromide) to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the specific alkylating agent and substrate (e.g., reflux).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-alkylated product.
-
Purify by column chromatography.
N-Alkylation
The nitrogen atom of the pyrimidinone tautomer can be alkylated, a common strategy in the synthesis of biologically active compounds.
Experimental Protocol: N-Alkylation
-
In a dry reaction vessel under an inert atmosphere, suspend this compound in a polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrimidinone.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated product by column chromatography.
Acylation
Acylation can occur at the oxygen or nitrogen atom, depending on the reaction conditions and the nature of the acylating agent.
Experimental Protocol: O-Acylation
-
Dissolve this compound in a suitable solvent such as pyridine or a mixture of a non-polar solvent and a tertiary amine base (e.g., triethylamine in dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer successively with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the O-acylated product by chromatography or recrystallization.
Reactivity of the Methyl Group
The methyl group at the 6-position is also a site for functionalization, primarily through oxidation or halogenation reactions.
Oxidation
The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications.
Experimental Protocol: Oxidation of the Methyl Group
-
Dissolve this compound in a suitable solvent (e.g., acetic acid or water).
-
Add an oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).
-
Heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and work up according to the nature of the oxidizing agent used. For SeO₂, the selenium byproduct can often be removed by filtration. For KMnO₄, the manganese dioxide can be removed by filtration after quenching with a reducing agent like sodium bisulfite.
-
Extract the product from the aqueous solution.
-
Dry and concentrate the organic extracts.
-
Purify the oxidized product by chromatography or recrystallization.
Halogenation
Under radical conditions, the methyl group can be halogenated.
Experimental Protocol: Radical Bromination of the Methyl Group
-
Dissolve this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux, often with irradiation from a sunlamp or a UV lamp to facilitate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting 4-hydroxy-6-(bromomethyl)pyrimidine by chromatography.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.12 g/mol | - |
| Melting Point | 145-150 °C | [1] |
| pKa (predicted) | 9.46 ± 0.40 | [1] |
Biological Significance and Signaling Pathways
The pyrimidine nucleus is a common scaffold in a multitude of biologically active compounds, including several approved drugs.[2][3] A significant number of these are kinase inhibitors, which act by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of this compound can be envisioned as potential kinase inhibitors. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
A notable example of a pyrimidine-containing kinase inhibitor is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. While not a direct derivative of this compound, its pyrazolo[3,4-d]pyrimidine core illustrates the utility of the broader pyrimidine scaffold in targeting specific kinases. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells.[4] In certain B-cell malignancies, this pathway is constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of the malignant cells.[4]
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Reactivity map of this compound's functional groups.
Caption: B-Cell Receptor (BCR) signaling and inhibition by a pyrimidine-based drug.
References
- 1. This compound manufacturers and suppliers in india [chemicalbook.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 4-Hydroxy-6-methylpyrimidine (6-Methyluracil)
Introduction
4-Hydroxy-6-methylpyrimidine, commonly known as 6-methyluracil, is a significant heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its derivatives have demonstrated a wide range of activities, making the development of an efficient and reliable synthesis protocol essential for researchers in medicinal chemistry and drug development. This document outlines a detailed protocol for the synthesis of 6-methyluracil via the condensation of ethyl acetoacetate and urea. This method is a well-established and cost-effective approach, providing good yields of the target compound.
Principle of the Method
The synthesis is based on the cyclocondensation reaction between ethyl acetoacetate and urea. The reaction is typically catalyzed by an acid and proceeds through the formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrimidine ring of 6-methyluracil. The product precipitates from the reaction mixture upon acidification and can be isolated and purified by washing and recrystallization.
Experimental Protocol
Materials and Equipment
-
Ethyl acetoacetate
-
Urea (finely powdered)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid (for desiccator)
-
Sodium hydroxide
-
Glacial acetic acid (for recrystallization, optional)
-
5-inch crystallizing dish
-
Watch glass
-
Vacuum desiccator
-
Stirring apparatus
-
Beakers
-
Filter funnel (Büchner funnel)
-
Filter paper
-
pH indicator paper
-
Heating mantle or water bath
Procedure
Step 1: Condensation of Ethyl Acetoacetate and Urea
-
In a 5-inch crystallizing dish, combine 160 g (155 cc, 1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 cc of absolute alcohol.[1]
-
Add ten drops of concentrated hydrochloric acid to the mixture and stir thoroughly to ensure homogeneity.[1]
-
Cover the crystallizing dish loosely with a watch glass.
-
Place the dish in a vacuum desiccator containing concentrated sulfuric acid. It is advisable to change the sulfuric acid daily.[1]
-
Allow the reaction mixture to stand in the desiccator for a period of 7 to 10 days, during which a solid cake of the condensation product will form.
Step 2: Cyclization and Precipitation
-
After the condensation period, break up the solid cake and dissolve it in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, heated to 95°C.[1]
-
Once a clear solution is obtained, cool it to 65°C.
-
Carefully and slowly acidify the solution with concentrated hydrochloric acid while stirring continuously. The 6-methyluracil will precipitate out of the solution almost immediately.[1]
Step 3: Isolation and Purification
-
Cool the mixture containing the precipitate in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected precipitate sequentially with cold water, then alcohol, and finally ether.[1]
-
Air-dry the purified 6-methyluracil. The product is obtained as a colorless powder.
-
For further purification, the product can be recrystallized from glacial acetic acid.[1]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Acetoacetate | 160 g (1.23 moles) | [1] |
| Urea | 80 g (1.33 moles) | [1] |
| Reaction Conditions | ||
| Condensation Time | 7-10 days | [1] |
| Cyclization Temperature | 95°C | [1] |
| Precipitation Temperature | 65°C | [1] |
| Product | ||
| Compound Name | 6-Methyluracil | [1] |
| Yield | 110-120 g (71-77%) | [1] |
| Appearance | Colorless powder | [1] |
| Melting Point | Decomposes above 300°C | [1] |
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
Application of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its inherent chemical properties make it an attractive starting material for the development of novel therapeutic agents. In medicinal chemistry, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utility of this compound derivatives in drug discovery and development.
Data Presentation: Biological Activities of Pyrimidine Derivatives
The following tables summarize the quantitative biological data for various derivatives synthesized from or related to the this compound scaffold, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [1] |
| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | 4.95 ± 0.94 | [1] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [1] |
| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.023 | [1] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [1] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [2] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [2] |
| Amino-iminopyrimidine derivative 3 | MCF-7 (Breast) | 2.02 | [3] |
| Amino-iminopyrimidine derivative 3 | HepG2 (Liver) | 1.83 | [3] |
| Amino-iminopyrimidine derivative 3 | A549 (Lung) | 1.61 | [3] |
| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [4] |
| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | 5.02 ± 1.19 | [4] |
| Indolyl-pyrimidine hybrid 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [4] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-d]pyrimidine derivatives | Staphylococcus aureus | 62.5 - 1000 | [5] |
| Pyrrolo[3,2-d]pyrimidine derivatives | Escherichia coli | 62.5 - 1000 | [5] |
| Pyrimidine derivative S1 | Staphylococcus aureus | 16.26 | [6] |
| Pyrimidine derivative S7 | Bacillus subtilis | 17.34 | [6] |
| Pyrimidine derivative S7 | Escherichia coli | 17.34 | [6] |
| 4-hydroxy-2-quinolone analog 3i | Staphylococcus aureus | 125-1000 | [7] |
| 4-hydroxy-2-quinolone analog 3j | Staphylococcus aureus | 125-500 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability and proliferation.[1][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (specific to the cell line)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against various microorganisms.[10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrimidine derivative stock solutions (in DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Resazurin solution (for viability indication, optional)
Protocol:
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives often exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the common mechanisms of action for anticancer pyrimidine derivatives.
Inhibition of EGFR Signaling Pathway
Many pyrimidine derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4][8]
Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of newly synthesized pyrimidine derivatives.
Caption: Workflow for anticancer screening of pyrimidine derivatives.
Conclusion
Derivatives based on the this compound scaffold continue to be a rich source of inspiration for the development of novel therapeutic agents. The data and protocols presented herein highlight their significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The provided methodologies offer a robust framework for the synthesis, screening, and mechanistic evaluation of this promising class of compounds. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the discovery of new and effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auctoresonline.org [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral analysis of 4-Hydroxy-6-methylpyrimidine
An Application Note on the ¹H and ¹³C NMR Spectral Analysis of 4-Hydroxy-6-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and an experimental workflow.
It is crucial to recognize that this compound can exist in tautomeric forms. The predominant form in common NMR solvents like DMSO-d₆ is the keto tautomer, 6-methylpyrimidin-4(3H)-one. The spectral data and assignments provided herein are based on this more stable tautomer.
Predicted NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) and multiplicities for the ¹H and ¹³C NMR spectra of this compound (existing as 6-methylpyrimidin-4(3H)-one) in DMSO-d₆. These predictions are based on data from analogous pyrimidine structures and established substituent effects.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~ 2.25 | Singlet (s) | 3H |
| C5-H | ~ 6.20 | Singlet (s) | 1H |
| C2-H | ~ 8.05 | Singlet (s) | 1H |
| N3-H | ~ 12.50 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~ 21.0 |
| C5 | ~ 115.0 |
| C2 | ~ 152.0 |
| C6 | ~ 164.0 |
| C4 (C=O) | ~ 168.0 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1]
-
Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.[2][3]
¹H NMR Acquisition Protocol:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning: Tune and match the probe for the ¹H frequency.
-
Parameter Setting:
-
Pulse Angle: 30°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (adjust based on sample concentration)
-
Spectral Width: 0-16 ppm
-
-
Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).
¹³C NMR Acquisition Protocol:
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H experiment.
-
Tuning: Tune and match the probe for the ¹³C frequency.
-
Parameter Setting:
-
Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Angle: 30°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is desired).[4]
-
Number of Scans (ns): 1024 or higher (as ¹³C is much less sensitive than ¹H).
-
Spectral Width: 0-200 ppm
-
-
Acquisition: Start the acquisition.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[1]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Workflow and Visualization
The overall process from sample handling to final data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-resolution spectra for accurate structural confirmation and characterization. The provided tables of predicted chemical shifts serve as a valuable reference for signal assignment, facilitating the efficient and reliable analysis of this important pyrimidine derivative.
References
Application Notes and Protocols for the Chromatographic Purification of 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals.[1] The methodologies described are tailored for obtaining high-purity material suitable for further research and development.
The purification of polar pyrimidine derivatives like this compound can present challenges, including poor retention in reversed-phase chromatography and peak tailing.[2] The selection of an appropriate chromatographic technique is crucial for overcoming these issues and achieving efficient separation. This document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and conventional silica gel column chromatography, two widely applicable techniques for this class of compounds.
Recommended Chromatographic Techniques
Several chromatographic methods are suitable for purifying pyrimidine derivatives. The choice depends on the specific impurities, the required purity level, and the available instrumentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for achieving high purity. C18 or C8 columns are typically the most suitable choices for the separation of pyrimidine derivatives.[3] The use of a mobile phase additive like formic acid helps to suppress interactions with residual silanols on the stationary phase, improving peak shape.[3]
-
Silica Gel Column Chromatography: A fundamental and scalable preparative technique used to purify compounds based on their polarity.[4] It is effective for removing impurities with significantly different polarities from the target compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds that show poor retention in reversed-phase systems. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent content to enhance the retention of polar analytes.
-
Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[2][5]
Data Presentation: Method Parameters
The following tables summarize typical starting parameters for the purification of this compound. Optimization may be required based on the specific crude sample matrix.
Table 1: Representative RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar pyrimidine derivatives.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for basic compounds.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[3] |
| Elution Mode | Gradient | Allows for efficient elution of the target compound while separating impurities with a range of polarities. |
| Gradient Program | 5% B to 95% B over 20 minutes | A standard starting gradient; can be shallowed for better resolution. |
| Flow Rate | 1.0 mL/min | Typical for analytical scale; scalable for preparative columns. |
| Detection | UV at 254 nm or 274 nm | Pyrimidine ring systems typically exhibit strong UV absorbance at these wavelengths.[6] |
| Injection Volume | 10-20 µL | Dependent on sample concentration and column dimensions. |
Table 2: Representative Silica Gel Column Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography.[6] |
| Mobile Phase | Dichloromethane:Methanol or Ethyl Acetate:Hexanes | Common solvent systems offering a range of polarities for eluting pyrimidine derivatives. |
| Elution Profile | Step or Linear Gradient | Start with a low polarity mobile phase and gradually increase polarity to elute the compound of interest.[6] |
| Column Loading | Dry or Wet Loading | Dry loading is often preferred for samples not fully soluble in the initial mobile phase. |
| Monitoring | Thin-Layer Chromatography (TLC) | TLC is a quick and effective method to monitor the separation and identify fractions containing the desired compound.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol details a standard method for purifying this compound using preparative RP-HPLC.
1. Mobile Phase Preparation:
- Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
- Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
- Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.[3]
2. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) or a solvent like methanol.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[3]
3. HPLC Method Execution:
- Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.[3]
- Inject the prepared sample onto the column.
- Run the gradient program as specified in Table 1.
- Monitor the separation at a suitable UV wavelength (e.g., 254 nm).[3]
- Collect fractions corresponding to the main product peak using a fraction collector.
4. Post-Purification Processing:
- Combine the collected fractions containing the pure product.
- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.[6]
- Confirm the purity of the final product using analytical HPLC.
Protocol 2: Silica Gel Column Chromatography Purification
This protocol describes the purification of this compound by conventional column chromatography.
1. Column Preparation (Slurry Method):
- Select a glass column of appropriate size for the amount of crude material.
- Plug the bottom of the column with a small piece of cotton or glass wool.[8] Add a thin layer of sand.[9]
- Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% Dichloromethane or Hexanes).
- Pour the slurry into the column, ensuring no air bubbles are trapped.[7] Gently tap the column to help the silica pack evenly.[10]
- Add a layer of sand on top of the silica bed to prevent disturbance when adding solvent or the sample.[6]
- Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.[8][9]
2. Sample Loading:
- Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed using a pipette.[8]
- Dry Loading: Dissolve the crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin elution with the starting non-polar solvent system.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds.[6]
- Collect fractions in test tubes or other suitable containers.
4. Fraction Analysis:
- Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[7]
- Spot the crude mixture, each collected fraction, and a reference standard (if available) on a TLC plate.
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Visualizations
The following diagrams illustrate the workflows and logical processes involved in the purification of this compound.
Caption: General workflow for chromatographic purification.
Caption: Logical flow for preparative HPLC method development.
Caption: Step-by-step silica gel column chromatography workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2][3][4] Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine are of particular interest due to the inherent biological significance of the pyrimidine nucleus, a core structure in nucleic acids. The synthesis of Schiff bases from this scaffold provides a pathway to novel molecules with potentially enhanced pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7][8][9][10][11][12][13]
These application notes provide a detailed, step-by-step protocol for the synthesis of Schiff base derivatives from 2-amino-4-hydroxy-6-methylpyrimidine through condensation with various aromatic aldehydes and ketones. The protocols are designed to be readily implemented in a standard laboratory setting.
Reaction Scheme
The synthesis of Schiff bases from 2-amino-4-hydroxy-6-methylpyrimidine proceeds via a nucleophilic addition-elimination reaction between the primary amino group of the pyrimidine and the carbonyl group of an aldehyde or ketone. The reaction is typically acid-catalyzed and results in the formation of an imine bond.
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Experimental Protocols
Materials and Equipment
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Various aromatic aldehydes or ketones (e.g., 4-amino acetophenone, 3,4-dimethoxybenzaldehyde, 2-hydroxy-1-naphthaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
General Synthesis Protocol
This protocol outlines the general procedure for the synthesis of Schiff bases from 2-amino-4-hydroxy-6-methylpyrimidine. Specific quantities and reaction times may vary depending on the chosen aldehyde or ketone.
Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and the desired aromatic aldehyde or ketone.[14][15]
-
Dissolution: Add a suitable solvent, typically absolute ethanol, to dissolve the reactants.[14][15]
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[14][15]
-
Reflux: Heat the mixture to reflux and maintain it for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[14][16]
-
Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.[14]
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the solid from hot ethanol.[14][15]
-
Drying: Dry the purified Schiff base derivative in an oven at a suitable temperature or in a desiccator.
-
Characterization: Characterize the synthesized compound by determining its melting point and recording its FT-IR and NMR spectra.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized Schiff base derivatives of 2-amino-4-hydroxy-6-methylpyrimidine.
Table 1: Reaction Conditions and Physical Properties
| Derivative | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Amino acetophenone | Ethanol | Glacial Acetic Acid | 4 | - | - | [14] |
| 2 | 3,4-Dimethoxybenzaldehyde | - | - | 8 | 90 | 208-212 | [16] |
| 3 | 4-Hydroxybenzaldehyde | - | - | - | - | - | [14] |
| 4 | 2-Hydroxy-1-naphthaldehyde | Ethanol | - | - | - | - | [6] |
Note: "-" indicates data not reported in the cited literature.
Table 2: Spectroscopic Data
| Derivative | FT-IR (cm⁻¹) Key Peaks | ¹H-NMR (δ ppm) Key Signals | Reference |
| 1 | 3332 (O-H), 3224 (N-H), 1658 (C=N, Schiff base), 1589 (C=N, pyrimidine) | - | [14] |
| 2 | 3425 (O-H), 3276 (N-H), 1604 (C=N) | 10.0 (s, 1H, OH), 6.9-8.3 (m, Ar-H), 3.9 (s, 6H, OCH₃), 2.0 (s, 3H, CH₃) | [16] |
| 3 | 3332 (O-H), 1666 (C=N, Schiff base), 1573 (C=N, pyrimidine) | 9.77 (s, 1H, OH-pyrimidine), 8.4 (s, 1H, CH=N), 6.5-7.9 (m, Ar-H), 5.4 (s, 1H, OH-phenol), 1.9 (s, 3H, CH₃) | [14] |
Applications in Drug Development
Schiff bases derived from pyrimidines have demonstrated a broad spectrum of biological activities. The synthesized compounds can be screened for their potential as antimicrobial and antifungal agents. The presence of the imine group and the pyrimidine ring are crucial for their bioactivity. Further structural modifications can be performed to optimize their therapeutic potential.
Antimicrobial and Antifungal Activity
Numerous studies have reported the significant antibacterial and antifungal activities of Schiff bases derived from various heterocyclic compounds.[2][5][9][10] The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to interference with normal cell processes. The synthesized derivatives from 2-amino-4-hydroxy-6-methylpyrimidine can be tested against a panel of pathogenic bacteria and fungi to evaluate their efficacy.
Caption: Logical workflow from synthesis to potential drug lead identification.
Conclusion
The synthesis of Schiff base derivatives from 2-amino-4-hydroxy-6-methylpyrimidine is a straightforward and efficient method for generating a library of compounds with high potential for biological activity. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore this promising class of molecules. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of potent new therapeutic agents.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities [mdpi.com]
- 3. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes | MDPI [mdpi.com]
- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfans.org [ijfans.org]
- 6. journalajocs.com [journalajocs.com]
- 7. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Copper(II) with Biosensitive Macrocyclic Schiff Base Ligands Derived from 4-Aminoantipyrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Studying the Biological Activity of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine, a fundamental heterocyclic compound, serves as a core scaffold for numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them a significant area of interest in drug discovery.[1][2] This document provides a detailed experimental framework for evaluating the biological potential of novel pyrimidine derivatives. It includes comprehensive protocols for key in vitro assays and visual guides for experimental workflows and relevant signaling pathways.
Anticancer Activity
Pyrimidine derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways that govern cell proliferation and survival.[3][4] Key pathways often modulated by these compounds include those regulated by c-Myc and the PI3K/Akt/mTOR signaling cascade.[5][6]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6] Some pyrimidine derivatives may exert their anticancer effects by inhibiting components of this pathway.
References
Application Notes and Protocols for the Synthesis of β-Lactam Derivatives from a 4-Hydroxy-6-methylpyrimidine Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-lactam antibiotics represent a cornerstone of antibacterial therapy. The synthesis of novel β-lactam derivatives is a critical area of research aimed at overcoming antibiotic resistance and expanding the therapeutic potential of this important class of molecules. This document provides detailed protocols and application notes for the synthesis of a specific β-lactam derivative starting from a 2-amino-4-hydroxy-6-methylpyrimidine precursor. The methodology is based on the formation of a Schiff base, followed by a cyclization reaction to form the characteristic four-membered β-lactam ring.
Synthetic Pathway Overview
The synthesis of the target β-lactam derivative from 2-amino-4-hydroxy-6-methylpyrimidine involves a multi-step process. The key steps include the formation of an intermediate Schiff base, which then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride to yield the final β-lactam.
Key Experiments and Methodologies
Part 1: Synthesis of Schiff Base Intermediate (Compound 2)
This part of the protocol details the synthesis of the crucial Schiff base intermediate.
Experimental Protocol:
-
Step 1a: Synthesis of Schiff Base (Compound 1).
-
In a round-bottom flask, combine equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone.
-
Add a suitable solvent, such as ethanol, to dissolve the reactants.
-
Acidify the medium with a few drops of a suitable acid catalyst.
-
The reaction mixture is then processed to yield the initial Schiff base (Compound 1).
-
-
Step 1b: Synthesis of the Final Schiff Base Intermediate (Compound 2). [1]
-
Take equal molar quantities of the Schiff base from the previous step (Compound 1) and 4-hydroxy acetophenone (0.01 mole).[1]
-
Dissolve the reactants in 30 mL of ethanol in a round-bottom flask.[1]
-
Add three drops of glacial acetic acid to the mixture.[1]
-
Reflux the reaction mixture for 8 hours.[1]
-
After the reflux period, cool the mixture and filter the resulting solid.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base intermediate (Compound 2).[1]
-
Part 2: Synthesis of the β-Lactam Derivative (Compound 6)
This section outlines the cyclization reaction to form the β-lactam ring.
Experimental Protocol:
-
Synthesis of β-Lactam Derivative (Compound 6).
-
In a suitable reaction vessel, dissolve the Schiff base intermediate (Compound 2) in 1,4-dioxane.
-
To this solution, add chloroacetyl chloride.
-
The reaction proceeds to form the β-lactam derivative.[1]
-
The final product (Compound 6) is then isolated and purified.
-
Data Presentation
The following table summarizes the key characterization data for the synthesized β-lactam derivative (Compound 6).
| Compound | Molecular Formula | Method | Spectroscopic Data |
| β-Lactam Derivative (6) | Not Specified | Cyclization of Schiff base with chloroacetyl chloride | FT-IR (cm⁻¹): 3332 (O-H), 3078 (Ar-H), 2947 (C-H of CH₃), 1658 (C=N), 1596 (C=C aromatic), 1272 (C-N in beta-lactam ring), 779 (C-Cl in beta-lactam ring).[1] ¹H NMR (DMSO, δ ppm): 1.1-2.0 (s, 6H, CH₃ beta-lactam ring), 3.1 (s, 3H, CH₃ in pyrimidine ring), 4.35 (s, 2H, CH-Cl), 4.39 (s, 1H, OH phenol), 5.5 (s, 1H, OH in pyrimidine ring), 6.4-8.3 (m, 7H, Ar-H), 10.4 (s, 1H, CH in pyrimidine ring).[1] |
Visualizations
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the key stages in the synthesis of the β-lactam derivative.
Caption: Synthetic workflow for the β-lactam derivative.
Experimental Workflow for β-Lactam Synthesis
This diagram provides a visual representation of the hands-on experimental process.
Caption: Experimental protocol for β-lactam synthesis.
References
Application Notes and Protocols for the Synthesis of Oxazepine Derivatives Using 4-Hydroxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel oxazepine derivatives commencing from 4-hydroxy-6-methylpyrimidine. The described methodology is grounded in established chemical syntheses, offering a reproducible workflow for researchers in medicinal chemistry and drug development. The synthesized compounds have potential applications as antibacterial agents.
Introduction
Oxazepine derivatives are a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This protocol details a two-step synthesis strategy for preparing 1,3-oxazepine-4,7-dione derivatives, beginning with the formation of a Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine, followed by a cyclization reaction with various anhydrides.[5][6] This approach offers a versatile platform for generating a library of oxazepine derivatives for further biological evaluation.
Experimental Protocols
Part 1: Synthesis of Schiff Base Intermediate
This initial step involves the condensation reaction between an amino-substituted pyrimidine and an acetophenone derivative to yield a Schiff base.
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine
-
3-amino acetophenone
-
4-hydroxy acetophenone
-
Ethanol
-
Glacial Acetic Acid
-
In a round-bottom flask, dissolve equimolar amounts (0.01 mole) of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone in 30 mL of ethanol.
-
Add three drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture for 3 hours.
-
After cooling the solution, allow it to stand for 24 hours.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified Schiff base (Compound 1).
-
To synthesize the second Schiff base (Compound 2), react equimolar amounts (0.01 mole) of Compound 1 with 4-hydroxy acetophenone in 30 mL of ethanol, again with three drops of glacial acetic acid.
-
Reflux this mixture for 8 hours, then filter and recrystallize the product from ethanol.
Part 2: Synthesis of Oxazepine Derivatives
The synthesized Schiff base is then reacted with various anhydrides to form the target oxazepine derivatives.
Materials:
-
Schiff Base (Compound 2 from Part 1)
-
Phthalic anhydride
-
Maleic anhydride
-
Succinic anhydride
-
Benzene or Tetrahydrofuran (THF)
-
Dissolve 0.001 mole of the Schiff base (Compound 2) in 25 mL of dry benzene or 30 mL of THF.
-
Add an equimolar amount (0.001 mole) of the desired anhydride (phthalic, maleic, or succinic anhydride) to the solution.
-
Reflux the reaction mixture for 14-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid product with benzene and recrystallize from 1,4-dioxane or chloroform to yield the purified oxazepine derivative.
Data Presentation
Table 1: Reaction Conditions for Oxazepine Synthesis
| Derivative | Anhydride Used | Solvent | Reflux Time (hours) |
| Oxazepine 3 | Phthalic Anhydride | Benzene | 30 |
| Oxazepine 4 | Maleic Anhydride | Benzene | 30 |
| Oxazepine 5 | Succinic Anhydride | Benzene | 30 |
Data synthesized from Shaimaa Adnan, et al. (2021).[5][6]
Table 2: Characterization Data for a Representative Oxazepine Derivative (Compound 4)
| Analysis | Result |
| FT-IR (cm⁻¹) | 3379 (O-H), 3178 (Ar-H), 2931 (C-H of CH₃), 1674 (C=O), 1365 (C-N of oxazepine), 1087 (C-O-C) |
Data from Shaimaa Adnan, et al. (2021).[5]
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of oxazepine derivatives.
Proposed Antibacterial Mechanism of Action
The antibacterial activity of some oxazepine derivatives is suggested to involve the inhibition of key bacterial enzymes essential for DNA replication.[8]
Caption: Potential mechanism of action for antibacterial oxazepine derivatives.
References
- 1. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. rjptonline.org [rjptonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
optimizing the reaction yield of 4-Hydroxy-6-methylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Hydroxy-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported method is the condensation reaction between an acetamidine salt (typically acetamidine hydrochloride) and a malonic ester, such as diethyl malonate or dimethyl malonate. This reaction is typically carried out in an alkaline organic medium, using a base like sodium methoxide in methanol.[1]
Q2: What are the critical parameters that influence the reaction yield?
A2: The key parameters that significantly impact the yield of this compound are the concentration of the base (e.g., sodium methoxide), the reaction time, and the molar ratio of the reactants (malonic ester to acetamidine hydrochloride).[2] Temperature and solvent choice are also crucial for ensuring reactant solubility and minimizing side reactions.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] This allows you to observe the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction endpoint.
Q4: What is the actual structure of the product? Is it this compound or a tautomer?
A4: The product, often named this compound, primarily exists in its more stable tautomeric form, 4,6-dihydroxy-2-methylpyrimidine.[1][2] It is important to consider this tautomerism when analyzing characterization data such as NMR and IR spectroscopy.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Base | The choice and stoichiometry of the base are critical. Ensure you are using a strong base like sodium methoxide. The molar ratio of sodium methoxide to the limiting reagent (e.g., dimethyl malonate) should be optimized; ratios around 2.5-4.5:1 have been reported to be effective.[1] |
| Suboptimal Temperature | The reaction temperature needs to be carefully controlled. The initial addition of reagents is often done at a low temperature (ice bath) to manage the exothermic reaction, followed by warming to a specific temperature (e.g., 18-25°C or higher) for the reaction to proceed to completion.[1][4] |
| Incorrect Molar Ratios | The molar ratio of the malonic ester to the acetamidine salt can influence the yield. Studies have shown that a slight excess of the malonic ester can be beneficial. An optimized molar ratio of diethyl malonate to acetamidine hydrochloride has been reported as 1.4.[2] |
| Presence of Water | The reaction should be conducted under anhydrous conditions. Water can lead to the hydrolysis of the ester starting materials and the base, reducing the overall yield.[3] Use dry solvents and reagents. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction using TLC. Optimal reaction times can range from 3 to 5 hours, and in some cases, may need to be extended.[1][3] |
Problem 2: Significant Impurity Formation
| Potential Cause | Recommended Solution |
| Side Reactions | Unwanted side reactions can occur if the reaction conditions are not optimal. Ensure a controlled rate of addition of reagents and maintain the recommended temperature profile to minimize the formation of byproducts. |
| Incomplete Cyclization | The final cyclization step to form the pyrimidine ring may be slow or incomplete. The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps, although in this specific synthesis, the base is the primary promoter.[3] |
| Improper pH during Work-up | During the work-up, the pH must be carefully adjusted to precipitate the product. The pH is typically adjusted to 1-2 with an acid like HCl to isolate the 4,6-dihydroxy-2-methylpyrimidine solid.[1] Improper pH can lead to the product remaining in solution or co-precipitation of impurities. |
| Degradation of Product | Excessively high temperatures or prolonged reaction times beyond the optimum can lead to the degradation of the desired product. Monitor the reaction by TLC to avoid these conditions.[3] |
Optimized Reaction Parameters
The following table summarizes optimized parameters for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, which resulted in a maximum yield of 88.5%.[2]
| Parameter | Optimized Value |
| Sodium Methoxide Concentration | 18% (w/w) |
| Reaction Time | 180 minutes |
| Molar Ratio (Diethyl Malonate / Acetamidine HCl) | 1.4 |
Experimental Protocols
Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol is based on methodologies reported in the literature that achieve high yields.[1][2]
Materials:
-
Methanol (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Dimethyl malonate or Diethyl malonate
-
Acetamidine hydrochloride
-
Hydrochloric acid (e.g., 4M)
-
Ice
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer and under an inert atmosphere, add anhydrous methanol.
-
Cool the flask in an ice bath. While stirring, slowly add sodium methoxide.
-
Once the sodium methoxide has completely dissolved, add dimethyl malonate (or diethyl malonate) followed by acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (e.g., 18-25°C).[1]
-
Continue stirring for the optimized reaction time (e.g., 3-5 hours), monitoring the reaction progress by TLC.[1] The solution will typically appear as a creamy white mixture.
-
After the reaction is complete, remove the methanol under reduced pressure at a temperature of 30-35°C.[1]
-
Dissolve the resulting residue in water.
-
Cool the solution in an ice bath and slowly add hydrochloric acid to adjust the pH to 1-2. A white solid should precipitate.[1]
-
Continue stirring the suspension at 0°C for 3-4 hours to ensure complete crystallization.[1]
-
Filter the solid product via suction filtration.
-
Wash the collected solid sequentially with ice-cold water and then ice-cold methanol (at 0-5°C).[1]
-
Dry the white solid product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.
Visualizations
Reaction Pathway
References
common impurities in 4-Hydroxy-6-methylpyrimidine synthesis and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-6-methylpyrimidine. Our aim is to help you identify and resolve common issues related to impurities and their removal, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Biginelli-type condensation reaction of ethyl acetoacetate and urea (or thiourea), can lead to several common impurities:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and urea are frequently found in the crude product.
-
Hantzsch-type 1,4-Dihydropyridine: This is a significant byproduct formed through a competing reaction pathway, especially at elevated temperatures. It is often colored, imparting a yellow tint to the crude product.
-
Isomeric Pyrimidines: Although less common, the formation of isomers such as 2,4-dihydroxy-6-methylpyrimidine can occur.
-
Byproducts from Self-Condensation: Ethyl acetoacetate can undergo self-condensation under acidic conditions to form species like dehydroacetic acid.
-
Products of Urea Decomposition: At high temperatures, urea can decompose to form byproducts like biuret and isocyanic acid.[1]
Q2: My crude product is yellow. What is the likely cause and how can I remove the color?
A2: A yellow discoloration in the crude this compound is commonly attributed to the presence of a Hantzsch-type 1,4-dihydropyridine byproduct. This impurity can be effectively removed during the recrystallization process by treating the hot solution with activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most effective and widely used method for purifying this compound. A mixed solvent system, typically ethanol and water, is highly effective. The principle is to dissolve the crude product in a minimum amount of hot ethanol (in which the desired product and some impurities are soluble) and then gradually add hot water (in which the product is less soluble) to induce crystallization of the pure compound as the solution cools.
Troubleshooting Guide for Impurity Removal
This guide will help you troubleshoot common issues encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | 1. Too much solvent was used initially. 2. The solution was cooled too rapidly, leading to the formation of fine crystals that are difficult to filter. 3. The product is significantly soluble in the cold solvent. | 1. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If using a mixed solvent system like ethanol-water, adjust the ratio to decrease the solubility of the product at low temperatures (i.e., increase the proportion of water). |
| Product Fails to Crystallize | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration of the product. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oily Precipitate Forms Instead of Crystals | 1. The melting point of the impurity is lower than the boiling point of the solvent. 2. The solution is cooling too quickly. | 1. Try a different solvent or solvent system with a lower boiling point. 2. Ensure slow cooling. You can insulate the flask to slow down the cooling process. |
| Yellow Color Persists After Recrystallization | The activated charcoal treatment was insufficient or omitted. | Repeat the recrystallization, ensuring to add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Presence of Starting Materials in Final Product (Confirmed by TLC/HPLC) | Inefficient removal during recrystallization due to similar solubility profiles. | 1. Perform a second recrystallization. 2. Consider washing the filtered crystals with a small amount of a cold solvent in which the starting materials are more soluble than the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Ethanol-Water System)
This protocol describes the purification of crude this compound using a two-solvent recrystallization method.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of the synthesized this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting composition.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. Impurity peaks can be quantified against a reference standard if available.
Visualization of Workflow
The following diagram illustrates the general workflow for troubleshooting and purifying this compound.
References
Technical Support Center: 4-Hydroxy-6-methylpyrimidine Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-Hydroxy-6-methylpyrimidine in solution during experiments.
Troubleshooting Guides
Issue 1: Unexpected or Poor Reproducibility in Biological Assays
Question: My experimental results using a this compound solution are inconsistent and not reproducible. What could be the cause?
Answer: Poor reproducibility is often linked to the degradation of the compound in your stock or working solutions. Pyrimidine derivatives can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation, which can be influenced by the solvent, pH, light exposure, and temperature. For instance, some pyrimidine derivatives are known to be unstable in dimethyl sulfoxide (DMSO), a common solvent in biological assays.
Troubleshooting Steps:
-
Solvent and Preparation:
-
If using DMSO, ensure it is anhydrous and of high purity. The presence of water can accelerate degradation.
-
Consider preparing fresh solutions before each experiment or in smaller batches to minimize degradation over time.
-
For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Storage Conditions:
-
Store stock solutions at -80°C for long-term storage to minimize thermal degradation.[1]
-
For short-term storage, -20°C is often sufficient. Avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as some pyrimidine derivatives are light-sensitive.[2]
-
-
pH of Aqueous Solutions:
-
The stability of pyrimidine derivatives can be pH-dependent. If using aqueous buffers, ensure the pH is controlled and appropriate for your experiment. Extreme pH values can catalyze hydrolysis.
-
Consider performing a pH stability study to determine the optimal pH range for your compound in your experimental buffer.
-
-
Confirm Compound Integrity:
-
Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution and to check for the presence of degradation products. A stability-indicating HPLC method is crucial for this purpose.
-
Issue 2: Visible Changes in the Solution (Color Change, Precipitation)
Question: My this compound solution has changed color (e.g., turned yellow or brown) or a precipitate has formed. What does this indicate?
Answer: A change in color or the formation of a precipitate are strong indicators of compound degradation. Oxidation and condensation reactions of pyrimidine derivatives can lead to the formation of colored byproducts.[1] Precipitation may occur if the degradation products are less soluble in the solvent than the parent compound.
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has visibly changed. The presence of degradation products can lead to inaccurate and misleading experimental results.
-
Review Preparation and Storage Procedures: Re-evaluate your solvent quality, solution preparation technique, and storage conditions as outlined in "Issue 1".
-
Solubility Check: Ensure that the initial concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent, as this can lead to precipitation over time, which might be mistaken for degradation.
-
Perform Forced Degradation Studies: To understand the potential degradation pathways and the nature of the degradants, consider performing forced degradation studies as detailed in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure and information on similar pyrimidine derivatives, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The pyrimidine ring or substituents may undergo hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The presence of a hydroxyl group can increase susceptibility to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Studies on a similar compound, 2-amino-4-hydroxy-6-methylpyrimidine, have shown photodegradation can be mediated by superoxide anions in the presence of photosensitizers.[3]
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent: Use high-purity, anhydrous solvents. DMSO is a common choice, but its quality is critical.[1]
-
Preparation: Dissolve the compound completely. For sensitive compounds, consider preparing solutions under an inert atmosphere.
-
Storage: For long-term storage, store solutions at -80°C. For daily use, aliquots can be stored at -20°C to avoid multiple freeze-thaw cycles. Always protect solutions from light.[1][2]
Q3: How can I determine the stability of my this compound solution under my specific experimental conditions?
A3: You can perform a stability study using a stability-indicating analytical method, such as HPLC-UV. This involves analyzing your solution at different time points under your experimental conditions (e.g., temperature, lighting, buffer) and monitoring the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. The "Protocol 1: Stability Assessment by HPLC" section provides a detailed methodology.
Q4: Are there any known incompatible materials with this compound?
A4: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2]
Quantitative Data Presentation
Table 1: Illustrative Stability of this compound (10 mM) in Different Solvents at 25°C (Protected from Light)
| Solvent | Time (days) | % Remaining (Illustrative) | Observations (Illustrative) |
| Anhydrous DMSO | 0 | 100 | Clear, colorless solution |
| 7 | 98 | No change | |
| 30 | 92 | Slight yellowing | |
| Aqueous Buffer (pH 7.4) | 0 | 100 | Clear, colorless solution |
| 1 | 95 | No change | |
| 7 | 80 | Noticeable yellowing | |
| Methanol | 0 | 100 | Clear, colorless solution |
| 7 | 99 | No change | |
| 30 | 97 | No change |
Table 2: Illustrative Effect of pH on the Stability of this compound (1 mM) in Aqueous Buffers at 37°C after 24 hours
| pH | Buffer System | % Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 85 |
| 5.0 | Acetate Buffer | 95 |
| 7.4 | Phosphate Buffer | 90 |
| 9.0 | Borate Buffer | 75 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a method to intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. After incubation, cool the solution and neutralize it with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a transparent container) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[4]
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes a general procedure for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at the wavelength of maximum absorbance of this compound (determine by UV scan).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Analyze the stressed samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other (resolution > 1.5).
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is pure and not co-eluting with any degradants.
3. Stability Assessment:
-
Prepare a solution of this compound in the desired solvent and concentration.
-
Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration and analyze it using the validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
troubleshooting guide for the synthesis of 4,6-dihydroxy-2-methylpyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-dihydroxy-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,6-dihydroxy-2-methylpyrimidine?
A1: The most prevalent and well-documented method is the condensation reaction of acetamidinium chloride with a malonate derivative, such as diethyl malonate or dimethyl malonate.[1][2][3] This reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcohol solvent.[2] The reaction is followed by acidification to precipitate the desired product.[2][4]
Q2: What are the critical parameters that influence the yield and purity of the product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of solvent and base, reaction time, and temperature.[2] Studies have shown that using dry methanol as a solvent and sodium methoxide as a base can lead to improved yields.[2] The reaction time has also been optimized, with studies indicating that a 3-hour reflux period can achieve a maximum yield of 85%.[2] Careful control of pH during the acidification and precipitation step is also crucial for isolating the product.[4]
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yield can stem from several issues. Firstly, the presence of moisture in the reaction can be detrimental; ensure that all reagents and solvents, particularly the alcohol, are anhydrous.[2] The choice of base and solvent also plays a significant role; switching to a sodium methoxide/methanol system has been shown to improve yields compared to sodium ethoxide/ethanol.[2] Incomplete reaction is another possibility; ensure the reaction is allowed to proceed for the optimized duration, typically around 3-5 hours at reflux.[2][4] Finally, improper pH during workup can lead to loss of product, so careful acidification to a pH of 1-2 is recommended.[4]
Q4: I am observing significant amounts of impurities in my final product. What are they and how can I minimize them?
A4: While the search results do not specify the exact nature of all possible impurities, side reactions can occur. The use of a strong base can facilitate other condensation reactions. To minimize impurities, ensure the stoichiometry of your reactants is correct. Purification of the final product can be achieved by washing the precipitate with cold water and cold methanol after filtration.[4]
Q5: What is the tautomeric structure of 4,6-dihydroxy-2-methylpyrimidine?
A5: 4,6-dihydroxy-2-methylpyrimidine can exist in tautomeric forms, including the 4,6-pyrimidinedione form. It is often referred to as 2-Methyl-4,6-pyrimidinedione or 2-methyl-1H,5H-pyrimidine-4,5-dione.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or poor quality reagents. | Ensure the use of high-purity acetamidinium chloride and diethyl/dimethyl malonate. |
| Insufficiently strong base. | Use a freshly prepared solution of sodium methoxide or sodium ethoxide. | |
| Presence of moisture. | Use anhydrous solvents and dry glassware. The reaction is sensitive to water.[2] | |
| Low Yield | Sub-optimal reaction time or temperature. | A reaction time of 3 hours under reflux has been shown to provide optimal yield.[2] |
| Incorrect choice of base or solvent. | Studies indicate that using sodium methoxide in dry methanol gives a better yield than sodium ethoxide in absolute ethanol.[2] | |
| Loss of product during workup. | Carefully control the acidification step to a pH of 1-2 and ensure complete precipitation by stirring at low temperatures (0°C) for 3-5 hours.[4] | |
| Product is Difficult to Filter | Fine particulate nature of the precipitate. | Allow the precipitate to crystallize for a longer duration at low temperature to encourage the formation of larger crystals. |
| Product is Discolored (not white/pale yellow) | Presence of impurities from side reactions. | Ensure the reaction temperature is controlled and not excessively high. |
| Incomplete washing of the product. | Wash the filtered product thoroughly with cold water and then with cold methanol to remove any soluble impurities.[4] |
Experimental Protocol
The following is a detailed methodology for the synthesis of 4,6-dihydroxy-2-methylpyrimidine based on an optimized process.[2][4]
Materials:
-
Acetamidinium chloride
-
Diethyl malonate
-
Sodium metal
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 400 mL of dry methanol. Carefully add 25.5 g of sodium metal in small portions to the methanol at 20°C to prepare the sodium methoxide solution.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.
-
Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 3 hours.
-
Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A solid will precipitate. Filter the solid and wash it with methanol.
-
Dissolution and Acidification: Dissolve the filtered solid in water. Cool the aqueous solution to about 10°C in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches 2. A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.
-
Crystallization and Isolation: Continue stirring the mixture at 0°C for 3-5 hours to ensure complete crystallization.[4]
-
Washing and Drying: Filter the precipitate and wash it with cold water and then with cold (0-5°C) methanol.[4] Dry the final product to obtain a white solid.
Visualizations
Caption: Reaction scheme for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Caption: Troubleshooting workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
References
improving the purity of 4-Hydroxy-6-methylpyrimidine through recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 4-Hydroxy-6-methylpyrimidine through recrystallization.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | - The solution is not sufficiently saturated (too much solvent was added).- The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.- Place the solution in an ice bath to further decrease the solubility.- If crystals still do not form, try adding a different solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then gently reheat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass stirring rod to create nucleation sites for crystal growth. |
| Oiling out (formation of an oil instead of crystals) | - The solution is supersaturated, and the compound is coming out of solution too quickly above its melting point.- The presence of significant impurities is depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to reduce the degree of supersaturation.- Ensure the cooling process is slow. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.- Consider a different recrystallization solvent or a solvent mixture. |
| Low recovery of purified crystals | - Too much solvent was used initially, leaving a significant amount of the product dissolved in the mother liquor.- The crystals were washed with a solvent that was not sufficiently cold, causing some of the product to redissolve.- Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solvent used for washing the collected crystals is ice-cold.- Minimize the volume of solvent used for washing.- To avoid premature crystallization during hot filtration, use a pre-heated funnel and flask. |
| Colored impurities remain in the crystals | - The colored impurities have similar solubility characteristics to this compound in the chosen solvent. | - Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
| Product is not significantly purer after recrystallization | - The chosen solvent is not effective at separating the specific impurities present. | - Try a different recrystallization solvent. A different solvent will have different solubility properties for both the desired compound and the impurities.- Consider a second recrystallization using a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, several solvents can be effective. The choice of solvent will impact the recovery and purity of the final product. Acetone, ethyl acetate, and ethanol have been reported as suitable solvents for the recrystallization of this compound.[2]
Q2: What are the expected recovery rates for recrystallization from different solvents?
A2: The recovery rates can vary, but here are some reported approximate values for the recrystallization of this compound[2]:
| Solvent | Approximate Recovery Rate |
| Acetone | 80-90% |
| Ethyl Acetate | 70-80% |
| Ethanol | 60-70% |
Q3: My this compound is only soluble in DMSO. How can I recrystallize it?
A3: If your compound is highly soluble in a solvent like DMSO even at room temperature, a single-solvent recrystallization is not feasible. In this case, you can use a two-solvent system. Dissolve the compound in a minimum amount of hot DMSO and then slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy. Then, add a few drops of hot DMSO to redissolve the precipitate and allow the solution to cool slowly.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity of your recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be lower and broader.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main compound and any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and help identify and quantify impurities.
Q5: What are the common impurities in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For example, in a synthesis involving the condensation of acetamidinium chloride and diethyl malonate, unreacted starting materials or partially reacted intermediates could be present.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general steps for recrystallizing this compound from a single solvent such as acetone, ethyl acetate, or ethanol.[2]
-
Solvent Selection: Choose a suitable solvent from the table above based on desired recovery and available resources.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude solid until it is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
This protocol is useful when a single suitable solvent cannot be identified.
-
Solvent Selection: Choose a solvent in which this compound is soluble (e.g., a polar solvent) and a second solvent in which it is insoluble (e.g., a non-polar solvent). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-6-methylpyrimidine
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure and name for the target compound?
A1: The compound commonly referred to as this compound is chemically known as 6-methylpyrimidin-4(1H)-one . It exists in tautomeric forms, with the keto form being predominant. Its CAS number is 3524-87-6.
Q2: What is the most common industrial synthesis route for 6-methylpyrimidin-4(1H)-one?
A2: The most prevalent and industrially viable method is a variation of the Biginelli reaction. This is a one-pot, three-component condensation reaction involving ethyl acetoacetate, urea, and an acid or base catalyst.
Q3: What are the primary challenges when scaling up the synthesis of 6-methylpyrimidin-4(1H)-one?
A3: Key scale-up challenges include:
-
Exothermic Reaction Control: The condensation reaction can be exothermic, posing a risk of thermal runaway if not properly managed.
-
Solid Handling and Mixing: The reaction mixture can become thick or form precipitates, which can be difficult to stir and transfer in large reactors.
-
Impurity Profile Control: The formation of byproducts can increase at larger scales, complicating purification and affecting final product quality.
-
Product Isolation and Purification: Efficiently isolating and purifying large quantities of the product to meet specifications requires optimized crystallization and filtration processes.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Careful monitoring and control of the following parameters are crucial:
-
Temperature: To prevent thermal runaway and minimize side reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage the exotherm.
-
Mixing Efficiency: Adequate agitation is required to ensure homogeneity and efficient heat transfer.
-
pH: The pH of the reaction mixture can significantly influence the reaction rate and impurity formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of 6-methylpyrimidin-4(1H)-one.
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Catalyst deactivation or insufficient loading. | 1. Extend the reaction time or gradually increase the temperature while monitoring for byproduct formation. 2. Ensure the agitator speed is sufficient for the vessel size and viscosity of the reaction mass. 3. Add fresh catalyst or increase the catalyst loading. |
| Product degradation | 1. Excessive reaction temperature or prolonged reaction time. 2. Presence of localized hotspots due to poor mixing. | 1. Optimize the temperature and reaction time based on in-process controls. 2. Improve agitation and consider a jacketed reactor with precise temperature control. |
| Side reactions | Formation of oligomeric or polymeric byproducts. | Modify the order of reagent addition or use a semi-batch process to maintain a low concentration of one of the reactants. |
Poor Product Quality/Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of colored impurities | Formation of colored byproducts at elevated temperatures. | 1. Lower the reaction temperature. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Use activated carbon treatment during workup. |
| Incomplete removal of starting materials | Inefficient purification process. | 1. Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing the solubility of the product at low temperatures. 2. Wash the isolated solid with a suitable solvent to remove residual starting materials. |
| Presence of unknown impurities | Side reactions specific to the scale-up process. | 1. Perform impurity profiling using techniques like HPLC-MS to identify the structure of the impurities.[1][2] 2. Once identified, adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize their formation. |
Difficulties in Product Isolation
| Symptom | Possible Cause | Suggested Solution |
| Fine particles that are difficult to filter | Rapid precipitation or "crashing out" of the product. | 1. Control the cooling rate during crystallization to allow for larger crystal growth. 2. Consider adding an anti-solvent slowly to a solution of the product. |
| "Oiling out" of the product instead of crystallization | The product is melting or has low solubility in the chosen solvent at elevated temperatures. | 1. Choose a different solvent system with a lower boiling point or one in which the product has higher solubility at elevated temperatures. 2. Ensure that the dissolution temperature is below the melting point of the product. |
Experimental Protocols
Lab-Scale Synthesis of 6-methylpyrimidin-4(1H)-one
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
-
Ethyl acetoacetate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add urea and stir until it is completely dissolved.
-
Add ethyl acetoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Pilot-Scale Synthesis and Purification Considerations
Scaling up the laboratory procedure requires careful consideration of process safety and engineering aspects.
Key Scale-Up Modifications:
-
Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling is recommended.
-
Reagent Addition: Use a dosing pump for the controlled addition of ethyl acetoacetate to manage the exotherm.
-
Agitation: A multi-blade agitator (e.g., pitched-blade turbine) is necessary to ensure proper mixing of the potentially heterogeneous mixture.
-
Purification:
-
Crystallization: The crude product should be dissolved in a suitable solvent (e.g., ethanol-water mixture) at an elevated temperature. The solution should then be cooled slowly and in a controlled manner to promote the growth of large, easily filterable crystals. Seeding with a small amount of pure product can aid in initiating crystallization.
-
Filtration and Drying: For larger quantities, a Nutsche filter or a centrifuge is used for filtration. The wet cake is then washed with a pre-chilled solvent and dried in a vacuum oven with controlled temperature to avoid product degradation.
-
Data Presentation
The following table provides a hypothetical comparison of key parameters between lab-scale and pilot-scale synthesis to illustrate potential scale-up effects. Actual data will vary depending on the specific equipment and process conditions.
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Reaction Time | 4-6 hours | 6-8 hours | Slower heat transfer and reagent addition at scale can increase cycle time. |
| Typical Yield | 80-85% | 75-80% | Minor yield losses can occur due to transfers and less efficient mixing at a larger scale. |
| Purity (before recrystallization) | ~95% | 88-92% | Increased potential for localized heating and side reactions can lead to lower initial purity. |
| Purity (after recrystallization) | >99% | >99% | A well-designed crystallization process is crucial to achieve high purity at scale. |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
Experimental Workflow for Scale-Up Synthesis and Purification
Caption: General workflow for scale-up synthesis and purification.
This technical support center provides a foundational guide to the scale-up synthesis of this compound. For specific process development, it is essential to conduct thorough experimental work and safety assessments.
References
identifying and characterizing byproducts in 4-Hydroxy-6-methylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Hydroxy-6-methylpyrimidine. Our aim is to help you identify and characterize potential byproducts, leading to improved reaction outcomes and purity of the final compound.
Troubleshooting Guide: Byproduct Identification and Mitigation
The synthesis of this compound, commonly achieved through the condensation of a β-dicarbonyl compound like ethyl acetoacetate with a source of the N-C-N fragment such as formamide or amidines, can sometimes be accompanied by the formation of unwanted byproducts. These can affect yield, purity, and downstream applications. Below is a guide to troubleshoot common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Product | - Incomplete reaction. - Self-condensation of the β-dicarbonyl starting material. - Hydrolysis of starting materials or intermediates. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the use of anhydrous solvents and reagents. - Optimize reaction temperature and time. - Consider a different base or catalyst to favor the desired reaction pathway.[1] |
| Complex Mixture of Products | - Formation of multiple pyrimidine isomers. - Side reactions leading to various byproducts. - Decomposition of starting materials or product under harsh reaction conditions. | - Control the stoichiometry of the reactants carefully. - Purify starting materials before use. - Employ milder reaction conditions (e.g., lower temperature, alternative catalyst). |
| Presence of a Major, Unidentified Impurity | - A common byproduct for this type of reaction is the Michael adduct of the β-dicarbonyl compound with an α,β-unsaturated ketone intermediate. - In multicomponent reactions, Hantzsch-type dihydropyridine byproducts can form.[1] | - Characterize the impurity using spectroscopic methods (NMR, MS) and chromatography (GC-MS, LC-MS). - Adjust the order of addition of reagents. For instance, adding the nitrogen source last may minimize its decomposition and side reactions.[1] |
| Difficulty in Product Purification | - Byproducts with similar polarity to the desired product. | - Optimize the recrystallization solvent system. - Employ column chromatography with a suitable stationary and mobile phase. - Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?
The most common and established method for synthesizing 4-substituted pyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[2][3][4] For this compound, a likely pathway is the reaction of ethyl acetoacetate with formamidine or a related N-C-N source.
Expected byproducts can arise from several side reactions:
-
Self-condensation of Ethyl Acetoacetate: This can lead to the formation of dehydroacetic acid and other related compounds, especially under basic conditions.
-
Incomplete Cyclization: Intermediates such as enamines or amidines of ethyl acetoacetate may remain in the reaction mixture if the cyclization is not complete.
-
Hydrolysis: If water is present in the reaction, hydrolysis of the starting ester or the amidine can occur, reducing the overall yield.[1]
Q2: How can I detect and characterize byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of byproducts:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to resolve and isolate impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compounds.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of less volatile and more polar compounds, providing molecular weight information for each component separated by the LC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main product and any isolated byproducts.[7][8][9]
Q3: Are there any specific reaction conditions that can minimize byproduct formation?
Yes, optimizing the reaction conditions is key to minimizing byproducts:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of starting materials and intermediates. Using freshly dried solvents and reagents is critical.[1]
-
Temperature Control: Both excessively high and low temperatures can be detrimental. Higher temperatures might lead to decomposition and the formation of tars, while lower temperatures might result in an incomplete reaction. The optimal temperature should be determined experimentally.
-
Choice of Base/Catalyst: The nature and amount of the base or acid catalyst can significantly influence the reaction pathway. A systematic screening of different catalysts can help in identifying the most selective conditions.[1]
-
Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants is important. In some cases, the order in which the reactants are added can also affect the product distribution.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of ethyl acetoacetate and formamidine hydrochloride.
Materials:
-
Ethyl acetoacetate
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl acetoacetate dropwise at room temperature.
-
Add formamidine hydrochloride in one portion and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to acidic (around 5-6) with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to determine the purity of this compound and to detect any byproducts.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used for the separation of pyrimidine derivatives.
Procedure:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Run a gradient elution, for example, starting from 5% B to 95% B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The retention times and peak areas can be used to assess the purity and the relative amounts of the different components in the mixture.
Visualizations
Caption: Synthesis pathway of this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing solvent conditions for reactions involving 4-Hydroxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Hydroxy-6-methylpyrimidine. The following sections offer guidance on optimizing solvent conditions, improving reaction yields, and preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility is a common issue. This compound, also known as 6-Methyl-4-pyrimidinol, is a crystalline solid. Its solubility is influenced by the solvent's polarity and proticity. Based on data for structurally similar pyrimidine derivatives, a range of common laboratory solvents can be considered.
Qualitative Solubility of Structurally Similar Pyrimidines:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good starting point for achieving high concentrations. |
| Methanol | Soluble | Often used in the synthesis of related pyrimidines. |
| Ethanol | Soluble | A common solvent for recrystallization and reactions. |
| Ethyl Acetate | Soluble | A less polar option compared to alcohols. |
| Dichloromethane (DCM) | Soluble | Suitable for reactions requiring a non-protic solvent. |
| Chloroform | Soluble | Similar to DCM, can be used in non-protic conditions. |
| Acetone | Soluble | A polar aprotic solvent option. |
| Water | Sparingly Soluble | Solubility is expected to be low and pH-dependent. |
Troubleshooting Steps:
-
Consult the Table: Start with solvents where similar compounds are known to be soluble, such as DMSO or methanol.
-
Gentle Heating: For less soluble systems, gentle heating can improve solubility. Always check the compound's stability at elevated temperatures.
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system (e.g., a mixture of a good solvent like DMSO with a less polar co-solvent) can be employed to fine-tune the solvent properties.
-
pH Adjustment: For aqueous or protic solvent systems, the solubility of this compound can be pH-dependent. Adjusting the pH may enhance solubility, but be mindful of the stability of your reactants and products under acidic or basic conditions.
Q2: My reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in reactions involving pyrimidine derivatives can stem from several factors.
Common Causes for Low Yield:
-
Suboptimal Solvent: The chosen solvent may not adequately solubilize the reactants or may not be suitable for the reaction mechanism.
-
Incorrect Stoichiometry: Inaccurate measurement of starting materials can lead to incomplete conversion.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation.
-
Catalyst Issues: If a catalyst is used, it may be inactive or used in an insufficient amount.
-
Purity of Starting Materials: Impurities in the this compound or other reactants can interfere with the reaction.
Troubleshooting Steps:
-
Solvent Screening: If solubility is suspected to be the issue, perform small-scale test reactions in different solvents (refer to the solubility table above). Protic solvents like methanol and ethanol are often effective for pyrimidine synthesis.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Verify Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and that the molar ratios are correct.
-
Catalyst Optimization: If applicable, screen different catalysts or adjust the catalyst loading.
Q3: I am observing unexpected side products in my reaction. What are the likely side reactions?
A3: Side product formation is a frequent challenge in pyrimidine chemistry. The specific side products will depend on the reaction being performed. For instance, in reactions like the Biginelli synthesis, which involves a pyrimidine core, Hantzsch-type dihydropyridine byproducts can form. For reactions involving the hydroxyl group of this compound, incomplete reaction or reaction at one of the ring nitrogens could be a possibility.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can sometimes favor the formation of side products. Running the reaction at a lower temperature may improve selectivity.
-
Order of Addition: The sequence in which reagents are added can influence the reaction pathway.
-
Purification: If side products are unavoidable, optimize the purification method (e.g., recrystallization from a suitable solvent like ethanol, or column chromatography) to isolate the desired product.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a framework for identifying a suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
Other reactants as required by the specific reaction
-
A selection of solvents (e.g., DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Acetone)
-
Small reaction vials (e.g., 1-dram vials) with stir bars
-
Heating and stirring plate
-
TLC plates and developing chamber
Procedure:
-
To a series of labeled reaction vials, add a small, accurately weighed amount of this compound and any other solid reactants.
-
Add a measured volume of a different test solvent to each vial to achieve the desired reaction concentration.
-
Stir the mixtures at room temperature and observe the solubility of the starting materials.
-
If starting materials are not fully dissolved, gently heat the vials while stirring and observe for dissolution. Note the temperature at which dissolution occurs.
-
Add any liquid reactants to the vials.
-
Heat the reactions to the desired temperature and monitor their progress over time using TLC.
-
Analyze the TLC plates for the consumption of starting materials and the formation of the desired product and any byproducts.
-
Based on the solubility and reaction outcome, select the optimal solvent for a larger-scale reaction.
Visualizations
Caption: Workflow for solvent screening and reaction optimization.
Caption: Decision tree for troubleshooting low reaction yields.
preventing degradation of 4-Hydroxy-6-methylpyrimidine during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxy-6-methylpyrimidine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Compound Discoloration | My solid this compound has developed a yellowish or brownish tint over time. What could be the cause? | Possible Causes: Oxidation: Exposure to air and/or light can lead to oxidative degradation.Contamination: Contamination from improper handling or storage can introduce impurities that cause discoloration.Solutions: Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Handling: Handle the compound in a controlled environment, minimizing exposure to ambient air and light. Use clean spatulas and equipment. |
| Decreased Purity/Assay | I've noticed a decrease in the purity of my this compound sample upon re-analysis. Why is this happening? | Possible Causes: Hydrolysis: The presence of moisture can lead to the hydrolytic degradation of the pyrimidine ring.Thermal Degradation: Elevated storage temperatures can accelerate degradation.Solutions: Drying: Ensure the compound is thoroughly dried before long-term storage. Store in a desiccator.Temperature Control: Store the solid compound at the recommended temperature of 2-8°C for short-term and -20°C for long-term storage. |
| Inconsistent Experimental Results | My experiments using this compound are giving inconsistent results. Could storage be a factor? | Possible Causes: Solution Instability: The compound may be degrading in the solvent used for your experiments. Pyrimidine derivatives can be unstable in certain solvents, such as DMSO, over time.[1]Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation and precipitation.Solutions: Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.[1]Aliquoting: If you need to store solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.[1]Solvent Selection: If instability in the solvent is suspected, perform a preliminary stability study in your chosen solvent. Consider using anhydrous, high-purity solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. For short-term storage (weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it is best to store it at -20°C in a desiccated environment.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is highly recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution into single-use vials, protect from light, and store at -20°C or -80°C. Be aware that some pyrimidine derivatives can degrade in DMSO, a common solvent for stock solutions.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of similar pyrimidine compounds, the most probable non-enzymatic degradation pathways during storage are:
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: In the presence of moisture, the pyrimidine ring can undergo hydrolytic cleavage. This process can be accelerated by acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of photoproducts such as pyrimidine hydrates or dimers.[2][3]
Q4: How can I check the stability of my this compound sample?
A4: The stability of your sample can be assessed by performing a stability-indicating assay using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC-UV or LC-MS.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC-UV or LC-MS.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC-UV or LC-MS.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and analyze by HPLC-UV or LC-MS.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the stressed samples by HPLC-UV or LC-MS.
-
-
Analysis: For each condition, compare the chromatogram of the stressed sample with that of an unstressed control solution. Calculate the percentage degradation and identify the major degradation products.
Protocol 2: Real-Time Stability Testing
Objective: To determine the long-term stability of this compound under recommended storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate storage containers (e.g., amber glass vials)
-
Controlled environment chambers (e.g., 2-8°C/ambient humidity and -20°C/low humidity)
-
HPLC-UV or LC-MS system
Methodology:
-
Sample Preparation: Package samples from at least three different batches in the proposed storage containers.
-
Storage: Place the samples in the controlled environment chambers under the following conditions:
-
Long-term: 2-8°C or -20°C
-
Accelerated: 25°C/60% RH or 40°C/75% RH (for predicting long-term stability)
-
-
Testing Schedule: Pull samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[7] For accelerated studies, time points are typically 0, 1, 3, and 6 months.[7]
-
Analysis: At each time point, analyze the samples for purity, assay, and the presence of degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any trends in degradation. The shelf-life or retest period can be established based on the time it takes for the compound to degrade to a predefined acceptance limit.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for storage-related degradation issues.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ajrconline.org [ajrconline.org]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Reaction Rate of 4-Hydroxy-6-methylpyrimidine Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction for synthesizing 4-Hydroxy-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a related compound, is commonly achieved through the condensation of acetamidinium chloride and diethyl malonate in a suitable solvent like absolute methanol.
Q2: My reaction is very slow. What are the primary factors I should investigate to increase the reaction rate?
Several factors can be optimized to enhance the reaction rate:
-
Catalyst Selection: The choice of catalyst is crucial. Both acid and base catalysts can be employed. Strong bases like sodium hydroxide, potassium hydroxide, and cesium hydroxide have been shown to be effective.[1] Lewis acids and organocatalysts can also accelerate the reaction.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve the reaction rate and yield.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times from hours to minutes.[2][3]
Q3: I am observing a low yield of the desired product. What could be the causes and how can I improve it?
Low yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: As with a slow reaction rate, the choice of catalyst, temperature, and solvent plays a significant role in the final yield.
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. Ensure all reactants are of high purity.
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to extend the reaction time or increase the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TTLC) is recommended.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Adjusting the stoichiometry of the reactants or changing the catalyst may help to suppress side reactions.[3]
Q4: What are some alternative, modern methods to synthesize pyrimidines that might offer a faster reaction rate?
Modern synthetic methods that can offer enhanced reaction rates include:
-
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times. For example, some Biginelli reactions can be completed in 2-5 minutes under microwave irradiation.[2]
-
Iridium-Catalyzed Multicomponent Synthesis: This method can provide high yields under specific conditions.[2][4]
-
Grindstone Chemistry: This solvent-free technique involves grinding the reactants together with a catalyst, which can lead to higher yields and is environmentally friendly.[5][6]
-
Copper-Catalyzed Annulation: The use of copper catalysts in a [3+3] annulation reaction with saturated ketones is another efficient method.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Slow or Stalled Reaction | Inefficient catalyst | Screen different catalysts (e.g., strong bases like NaOH, KOH; Lewis acids; or specialized catalysts like Iridium or Copper complexes).[1][3][4] |
| Suboptimal temperature | Gradually increase the reaction temperature while monitoring for any product decomposition. | |
| Poor reactant solubility | Experiment with different solvents to ensure all reactants are well-dissolved. | |
| Low Product Yield | Incomplete reaction | Increase reaction time or temperature. Monitor reaction progress via TLC. |
| Impure reactants | Purify starting materials before the reaction. | |
| Formation of side products | Adjust the stoichiometry of reactants. A different catalyst might also improve selectivity.[3] | |
| Difficulty in Product Purification | Presence of unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. |
| Formation of closely related byproducts | Employ chromatographic purification methods like column chromatography. |
Comparative Data on Pyrimidine Synthesis Methods
The following table summarizes quantitative data for different pyrimidine synthesis methodologies, providing a comparison of their efficiency.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | [2] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85% | [2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% | [2][4] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95% | [2] |
| Grindstone Chemistry | Benzaldehyde, Ethylacetoacetate, Urea/Thiourea | CuCl₂·2H₂O | Solvent-free | 2-5 minutes | Room Temperature | High | [5][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimidine Derivatives
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., sulfamic acid, 1-5 mol%)
-
Ethanol (optional, for reactions not under solvent-free conditions)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.
-
Add the catalyst. If not running solvent-free, add ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[3]
-
After completion, cool the vessel to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.[3]
Protocol 2: Iridium-Catalyzed Multicomponent Synthesis
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Primary alcohol (1.3 eq)
-
Secondary alcohol (1.5 eq)
-
Cu(OAc)₂ (0.1 eq)
-
KOH (3.0 eq)
-
Anhydrous toluene
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[3]
Visualizations
Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.
Caption: Troubleshooting Logic for a Slow Pyrimidine Condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine for Researchers and Drug Development Professionals
An In-depth Look at Two Structurally Similar Pyrimidine Derivatives, Highlighting Key Differences in Their Physicochemical Properties, Synthesis, and Biological Potential.
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules. This guide provides a detailed comparative analysis of two closely related pyrimidine derivatives: 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine. Both compounds, existing predominantly in their tautomeric pyrimidone forms, serve as valuable building blocks in medicinal chemistry. This report outlines their key physicochemical properties, synthesis methodologies, and available biological activity data to assist researchers, scientists, and drug development professionals in their potential applications.
Physicochemical Properties: A Tabular Comparison
The introduction of an amino group at the C2 position of the pyrimidine ring in 2-amino-4-hydroxy-6-methylpyrimidine significantly alters its physicochemical properties compared to this compound. These differences are crucial for considerations in synthetic chemistry and drug design, impacting factors such as solubility, reactivity, and intermolecular interactions.
| Property | This compound | 2-amino-4-hydroxy-6-methylpyrimidine |
| Synonyms | 6-methylpyrimidin-4(3H)-one, 6-Methyl-4-pyrimidinol | 2-amino-6-methylpyrimidin-4(1H)-one, 6-Methylisocytosine |
| CAS Number | 3524-87-6 | 3977-29-5 |
| Molecular Formula | C₅H₆N₂O | C₅H₇N₃O |
| Molecular Weight | 110.11 g/mol | 125.13 g/mol |
| Melting Point | 145-150 °C | >300 °C[1] |
| Solubility in Water | High solubility[2] | Insoluble[3][4], though some sources suggest high solubility in polar solvents[5] |
| Predicted pKa | 9.46 ± 0.40 | 10.03 ± 0.50[1] |
| Appearance | White to off-white solid | White to cream crystalline powder |
Synthesis and Experimental Protocols
The synthesis of both pyrimidine derivatives can be achieved through well-established condensation reactions. Below are detailed experimental protocols for their preparation.
Synthesis of this compound (as 6-Methyluracil)
A common synthetic route to this compound is through the condensation of ethyl acetoacetate with urea.
Protocol:
-
In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate.
-
Add 25 mL of absolute ethanol and ten drops of concentrated hydrochloric acid to the mixture.
-
Mix the reagents thoroughly.
-
Cover the reaction vessel loosely and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Allow the reaction to proceed until crystallization is complete.
-
Collect the precipitated product by filtration, wash with cold water, followed by alcohol and ether.
-
Air-dry the final product, 6-methyluracil (a tautomer of this compound).
For purification, the crude product can be recrystallized from glacial acetic acid.[6]
Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine
The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is typically achieved via the Biginelli reaction, a one-pot multicomponent condensation.[3][7][8][9]
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving 1 gram-atom of sodium in 250 mL of anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add 1 mole of ethyl acetoacetate.
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentrations.
-
To the second solution, add 1.02 moles of guanidine hydrochloride.
-
Separate the precipitated sodium chloride by filtration.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Upon cooling, the product, 2-amino-4-hydroxy-6-methylpyrimidine, will precipitate as yellow needles.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic data is essential for the structural elucidation and characterization of these compounds.
¹H and ¹³C NMR Spectroscopy
General Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis of Pyrimidine Derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecules.
General Protocol for FTIR Analysis (KBr Pellet Method):
-
Thoroughly grind approximately 1-2 mg of the pyrimidine sample with 150-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic FTIR Peaks:
-
This compound:
-
N-H stretching vibrations (around 3200-3400 cm⁻¹)
-
C=O stretching (around 1650-1700 cm⁻¹)
-
C=C and C=N ring stretching (around 1500-1600 cm⁻¹)
-
C-H stretching from the methyl group (around 2850-2950 cm⁻¹)
-
-
2-amino-4-hydroxy-6-methylpyrimidine:
-
N-H stretching from the amino group (two bands typically in the 3300-3500 cm⁻¹ range)[10]
-
C=O stretching (around 1650-1700 cm⁻¹)[10]
-
C=C and C=N ring stretching (around 1500-1600 cm⁻¹)[10]
-
N-H bending of the amino group (around 1600-1650 cm⁻¹)
-
C-H stretching from the methyl group (around 2850-2950 cm⁻¹)[10]
-
Biological Activity: A Comparative Perspective
While direct comparative studies on the biological activities of this compound and 2-amino-4-hydroxy-6-methylpyrimidine are limited, the existing literature on their derivatives suggests potential applications in various therapeutic areas. Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The presence of the amino group in 2-amino-4-hydroxy-6-methylpyrimidine provides an additional site for hydrogen bonding and chemical modification, which can significantly influence its biological activity compared to its non-aminated counterpart. For instance, derivatives of 2-aminopyrimidines have been investigated as potential anticancer agents.
General Workflow for Cytotoxicity Assay (MTT Assay):
Caption: General workflow for assessing the cytotoxicity of pyrimidine derivatives using the MTT assay.
Conclusion
This compound and 2-amino-4-hydroxy-6-methylpyrimidine, while structurally similar, exhibit distinct physicochemical properties that influence their synthesis, handling, and potential biological applications. The presence of the 2-amino group in the latter compound significantly increases its melting point and alters its solubility profile, while also providing an additional reactive site for further chemical modifications. Although direct comparative biological data is scarce, the extensive research on pyrimidine derivatives suggests that both compounds are valuable scaffolds for the development of novel therapeutic agents. Further head-to-head studies are warranted to fully elucidate their comparative biological potential. This guide provides a foundational understanding to aid researchers in the selection and application of these versatile building blocks.
References
- 1. chembk.com [chembk.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% | Fisher Scientific [fishersci.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. rsc.org [rsc.org]
comparing the biological efficacy of different 4-Hydroxy-6-methylpyrimidine derivatives
A Comparative Guide to the Biological Efficacy of 4-Hydroxy-6-methylpyrimidine Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of the biological efficacy of different this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antimicrobial agents against various bacterial and fungal strains. The following table summarizes the in vitro antimicrobial activity of a series of heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Staphylococcus aureus (Gram-positive) Inhibition Zone (mm) | Escherichia coli (Gram-negative) Inhibition Zone (mm) |
| Oxazepine derivative (3) | 13 | 11 |
| Oxazepine derivative (4) | 15 | 12 |
| Oxazepine derivative (5) | 14 | 11 |
| β-lactam derivative (6) | 18 | 15 |
| Imidazolidine derivative (7) | 16 | 13 |
| Imidazolidine derivative (8) | 17 | 14 |
| Thiazolidine derivative (9) | 19 | 16 |
| Tetrazole derivative (10) | 20 | 17 |
Data synthesized from a study on heterocyclic derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine.[1][2]
Experimental Protocol: Agar Well Diffusion Assay
The antimicrobial activity summarized in Table 1 was determined using the agar well diffusion method. A standardized bacterial suspension (0.5 McFarland) was uniformly spread onto Mueller-Hinton agar plates. Wells of 6 mm diameter were then punched into the agar, and a fixed concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.[1][2]
Anticancer and Cytotoxic Activity
Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented below highlights the potential of these compounds as anticancer agents.
Table 2: Cytotoxic Activity of 4-Hydroxychromenyl Arylmethyl-6-hydroxypyrimidine-2,4-dione Derivatives
| Compound | Cell Line | CC50 (µg/mL) |
| 5a | Hep-2 | 15.6 |
| 5a | Vero | 31.2 |
| Acyclovir (Control) | Hep-2 | 31.2 |
| Acyclovir (Control) | Vero | 62.5 |
Data from a study evaluating the cytotoxic and antiviral activities of synthesized 4-hydroxychromenyl arylmethyl-6-hydroxypyrimidine-2,4-dione derivatives.[3]
Table 3: Antiproliferative Activity of Indolyl-Pyrimidine Hybrids
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| 4g | 5.1 | 5.02 | 6.6 |
| 5-FU (Control) | 6.8 | 7.2 | 8.5 |
| Erlotinib (Control) | 5.5 | 6.1 | 7.3 |
Data from a study on the design and synthesis of novel indolyl-pyrimidine derivatives as potential EGFR inhibitors.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds listed in Tables 2 and 3 was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 or CC50 values were calculated from the dose-response curves.
Enzyme Inhibition
Certain pyrimidine derivatives have been shown to inhibit the activity of various enzymes, indicating their therapeutic potential for a range of diseases.
Table 4: Enzyme Inhibitory Activity of Novel Pyrimidine Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) | BChE Ki (nM) | α-glycosidase Ki (nM) |
| Derivative 1 | 39.16 ± 7.70 | 18.21 ± 3.66 | 33.15 ± 4.85 | 31.96 ± 8.24 | 17.37 ± 1.11 |
| Derivative 2 | 144.62 ± 26.98 | 136.35 ± 21.48 | 52.98 ± 19.86 | 69.57 ± 21.27 | 253.88 ± 39.91 |
| Positive Control | Varies by enzyme | Varies by enzyme | Varies by enzyme | Varies by enzyme | Varies by enzyme |
Data from a study investigating novel pyrimidine derivatives as inhibitors of metabolic enzymes.[5]
Experimental Protocol: Enzyme Inhibition Assay (General)
The enzyme inhibitory activity was determined using spectrophotometric methods. The assay mixture typically contained a buffer solution, the specific enzyme, the substrate, and the test compound at various concentrations. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored over time. The initial reaction rates were calculated, and the inhibition constants (Ki) were determined by analyzing the data using appropriate kinetic models, such as Michaelis-Menten kinetics and Lineweaver-Burk plots.
Signaling Pathway Implication: EGFR Inhibition
Some indolyl-pyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
The data presented in this guide demonstrates the significant potential of this compound derivatives across various therapeutic areas. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore and develop novel drugs based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Blueprint: A Spectroscopic Validation of 4-Hydroxy-6-methylpyrimidine
In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic validation of 4-Hydroxy-6-methylpyrimidine, a key building block in medicinal chemistry. Through a comparative analysis with structurally related alternatives—4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine—this document offers researchers, scientists, and drug development professionals a detailed guide to its structural elucidation using a suite of spectroscopic techniques.
The structural integrity of this compound is scrutinized through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The collective data from these methods provide a detailed molecular fingerprint, confirming its atomic connectivity and functional group arrangement. A crucial aspect of its structure, the keto-enol tautomerism inherent to hydroxypyrimidines, is also explored, as this equilibrium significantly influences its chemical reactivity and spectroscopic characteristics.
Comparative Spectroscopic Analysis
To provide a robust validation, the spectroscopic data for this compound are juxtaposed with those of 4-methylpyrimidine, which lacks the hydroxyl group, and 2-amino-4-hydroxy-6-methylpyrimidine, which introduces an additional amino substituent. This comparison highlights the distinct spectral features arising from the specific functional groups and their influence on the pyrimidine ring's electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | DMSO-d₆ | ~12.5 (br s, 1H, OH/NH), ~6.0 (s, 1H, H5), ~2.2 (s, 3H, CH₃) |
| 4-Methylpyrimidine | CDCl₃ | 9.09 (s, 1H, H2), 8.58 (d, 1H, H6), 7.20 (d, 1H, H5), 2.54 (s, 3H, CH₃)[1] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | DMSO-d₆ | ~10.5 (br s, 1H, OH/NH), ~6.5 (br s, 2H, NH₂), ~5.4 (s, 1H, H5), ~2.1 (s, 3H, CH₃) |
¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | ~165 (C4), ~158 (C6), ~155 (C2), ~105 (C5), ~23 (CH₃) |
| 4-Methylpyrimidine | CDCl₃ | 167.9 (C4), 158.4 (C2), 157.0 (C6), 119.4 (C5), 24.1 (CH₃) |
| 2-Amino-4-hydroxy-6-methylpyrimidine | - | 164.0 (C4), 162.5 (C2), 158.0 (C6), 85.0 (C5), 23.0 (CH₃) |
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show a broad singlet for the exchangeable proton (OH or NH due to tautomerism), a singlet for the proton at the 5-position, and a singlet for the methyl protons. In comparison, 4-methylpyrimidine displays distinct signals for all three aromatic protons. The presence of the amino group in 2-amino-4-hydroxy-6-methylpyrimidine introduces an additional broad singlet for the NH₂ protons and shifts the other resonances. The ¹³C NMR data further corroborates these structural differences, with the chemical shifts of the ring carbons being particularly sensitive to the nature of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.
Key FTIR Absorption Bands (cm⁻¹)
| Compound | O-H/N-H Stretch | C=O Stretch | C=N/C=C Stretch | C-H Stretch |
| This compound | ~3200-2800 (broad) | ~1680 | ~1600, ~1550 | ~2950 |
| 4-Methylpyrimidine | - | - | ~1580, ~1550 | ~3050, ~2950 |
| 2-Amino-4-hydroxy-6-methylpyrimidine | ~3400-3100 (multiple bands) | ~1660 | ~1620, ~1580 | ~2960 |
The broad absorption in the high-frequency region of the FTIR spectrum for this compound is characteristic of the O-H or N-H stretching vibrations involved in hydrogen bonding, a consequence of its tautomeric nature. The strong band around 1680 cm⁻¹ is indicative of a carbonyl (C=O) group, supporting the presence of the keto tautomer. 4-methylpyrimidine lacks these features but shows characteristic aromatic C-H and ring stretching vibrations. 2-amino-4-hydroxy-6-methylpyrimidine exhibits distinct N-H stretching bands for the amino group in addition to the features of the hydroxypyrimidine core.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₅H₆N₂O | 110.11 | 110 (M⁺), 82, 67, 42 |
| 4-Methylpyrimidine | C₅H₆N₂ | 94.11 | 94 (M⁺), 93, 67, 40 |
| 2-Amino-4-hydroxy-6-methylpyrimidine | C₅H₇N₃O | 125.13 | 125 (M⁺), 83, 68, 43 |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 110. Common fragmentation pathways likely involve the loss of CO and subsequent ring fragmentation. The molecular weights of the alternatives, 94 for 4-methylpyrimidine and 125 for 2-amino-4-hydroxy-6-methylpyrimidine, are consistent with their respective elemental compositions and show distinct fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
UV-Vis Absorption Maxima (λ_max)
| Compound | Solvent | λ_max (nm) |
| This compound | Ethanol | ~210, ~295 |
| 4-Methylpyrimidine | - | ~243 |
| 2-Amino-4-hydroxy-6-methylpyrimidine | - | ~230, ~280 |
The UV-Vis spectrum of this compound in ethanol is expected to exhibit two main absorption bands corresponding to π → π* transitions within the pyrimidine ring. The position of these bands is influenced by the presence of the hydroxyl and methyl groups. The comparison with 4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine demonstrates the effect of these substituents on the electronic structure of the pyrimidine chromophore.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic experiments.
NMR Spectroscopy
A sample of approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
FTIR Spectroscopy
Solid samples are prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the spectrometer.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm, with the pure solvent used as a reference.
Visualizing the Validation Process
The following diagrams illustrate the workflow for spectroscopic validation and the tautomeric equilibrium of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Keto-enol tautomerism of this compound.
References
alternative synthesis routes for 4-Hydroxy-6-methylpyrimidine: a comparative study
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Hydroxy-6-methylpyrimidine is a key intermediate in the synthesis of various biologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through several distinct chemical pathways. Below is a summary of the key quantitative data for three notable methods, offering a direct comparison of their efficacy.
| Parameter | Route 1: Desulfurization of 2-Thio-6-methyluracil | Route 2: Condensation of Methyl 3-Aminocrotonate and Formamide | Route 3: Modified Biginelli-like Condensation |
| Starting Materials | 2-Thio-6-methyluracil, Raney Nickel, Ammonia | Methyl 3-aminocrotonate, Formamide, Sodium Methoxide | Ethyl acetoacetate, Urea, Aldehyde (hypothetical) |
| Overall Yield | 62-78% (from thiourea and ethyl acetoacetate) | 92.3%[1] | Variable, often moderate to high |
| Yield of Final Step | 90-93% (crude)[2] | 92.3%[1] | Dependent on catalyst and conditions |
| Reaction Time | ~9.5 hours (for both steps)[2] | ~6.5 hours[1] | Highly variable (minutes to hours)[3] |
| Key Reagents | Raney Nickel (pyrophoric, requires careful handling) | Sodium Methoxide (moisture sensitive) | Various acid or Lewis acid catalysts |
| Purification | Sublimation or recrystallization[2] | Chromatographic analysis mentioned[1] | Recrystallization[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes discussed.
Caption: Route 1: Synthesis via Desulfurization of a Thiouracil Intermediate.
Caption: Route 2: One-Pot Condensation of an Aminocrotonate and Formamide.
Experimental Protocols
Route 1: Desulfurization of 2-Thio-6-methyluracil
This two-step procedure is well-documented and provides a high yield in the final desulfurization step.[2]
A. Synthesis of 2-Thio-6-methyluracil
-
In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.
-
Gently heat the mixture on a steam bath, allowing it to evaporate to dryness in a fume hood over approximately 8 hours.
-
Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter.
-
Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.
-
Collect the solid on a Büchner funnel, wash with cold water, and dry. This yields 98–119 g (69–84%) of 2-thio-6-methyluracil.
B. Synthesis of this compound
-
Prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia in a 500-ml round-bottomed flask.
-
To this solution, add 45 g of wet Raney nickel catalyst.
-
Heat the mixture under reflux in a fume hood for about 1.5 hours.
-
Allow the catalyst to settle, then decant and filter the clear solution. Wash the catalyst with two 75-ml portions of hot water.
-
Combine the filtrate and washings and evaporate to dryness on a steam bath.
-
Complete the drying in an oven at 70°C. The yield of crude this compound is 7.0–7.2 g (90–93%).
-
The crude product can be purified by sublimation under reduced pressure (100–110°C/1 mm) or by recrystallization from acetone.
Route 2: Condensation of Methyl 3-Aminocrotonate and Formamide
This method offers a high-yield, one-pot synthesis.[1]
-
To 133 ml of n-butanol, add 11.5 g of metallic sodium and heat to form sodium butoxide. Heat the resulting solution to 110°C.
-
Prepare a solution of 23.0 g of methyl 3-aminocrotonate and 31.5 g of formamide in 50 ml of n-butanol.
-
Add the aminocrotonate/formamide solution dropwise to the sodium butoxide solution over 30 minutes, while distilling off the solvent to allow the internal temperature to rise to 105°C.
-
Maintain heating at this temperature for an additional 3 hours.
-
Add another 4.5 g of formamide to the reaction mixture and continue heating for a further 3 hours.
-
After cooling, the product can be isolated. High-performance liquid chromatography (HPLC) analysis of the reaction mixture indicates the formation of 20.3 g of 6-methyl-4-hydroxypyrimidine, corresponding to a yield of 92.3 mol %.[1]
Route 3: Modified Biginelli-like Condensation
The Biginelli reaction is a three-component one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[5] While the classic Biginelli reaction does not directly yield this compound, modifications of this reaction using different starting materials or subsequent transformations of the dihydropyrimidine product represent a potential synthetic strategy. For instance, using an appropriate β-dicarbonyl compound in place of a simple β-ketoester could theoretically lead to the desired product. However, a specific, high-yield protocol for the direct synthesis of this compound via a Biginelli-like reaction is not as well-established in the reviewed literature as the other routes. Researchers interested in this approach may need to undertake significant methods development.
Conclusion
Both the desulfurization of 2-thio-6-methyluracil and the condensation of methyl 3-aminocrotonate with formamide present viable and high-yielding pathways to this compound. The desulfurization route is a well-established, reliable method with a detailed, publicly available protocol. Its main drawback is the use of Raney nickel, which requires careful handling. The condensation route offers a slightly higher reported yield in a one-pot procedure, making it potentially more streamlined for larger-scale production. The choice between these methods will likely depend on the specific capabilities of the laboratory, cost of starting materials, and considerations regarding the handling of hazardous reagents. The Biginelli-like approach, while conceptually appealing due to its one-pot nature, would require further research and optimization to be a competitive alternative.
References
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-6-methylpyrimidine in Antiviral Research: A Comparative Guide to Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the backbone of numerous clinically significant drugs. This guide provides a comparative analysis of 4-Hydroxy-6-methylpyrimidine and other key pyrimidine analogs that have been investigated for their antiviral properties. By presenting available experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral agents.
Comparative Antiviral Activity of Pyrimidine Analogs
While specific antiviral data for this compound is not extensively available in the public domain, its role as a key synthetic intermediate suggests its importance in the generation of more complex and potent antiviral molecules.[1] The following tables present a comparison of the antiviral activity of various pyrimidine derivatives against a range of viruses, including well-established drugs for context.
| Compound/Analog | Virus | Assay Type | EC50 / IC50 (µM) | Cell Line | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivative | Influenza A & B | Plaque Reduction | 0.01 - 0.1 | MDCK | [2] |
| Pyrrolo-pyrimidine derivative (5c) | SARS-CoV-2 | Virus Yield Reduction | ~10-20 (EC50) | DBT, L929 | [3] |
| Pyrazolo[3,4-d]pyrimidine nucleoside analog (N10169) | Influenza B | CPE Reduction | 1 - 10 | HeLa | [4][5] |
| Uracil Nucleoside Analog (Compound 8) | HSV-1 | CPE Inhibition | 15.1 (EC50) | Vero | [6] |
| Acyclovir (Reference) | HSV-1 | CPE Inhibition | 13.96 (EC50) | Vero | [6] |
| Ribavirin (Reference) | Influenza A | Plaque Reduction | >1 | Varies | [7] |
| Compound 16a (Pyrimidine analog) | Dengue Virus (DENV-2) | Plaque Reduction | 1.4 (EC50) | Vero | [8] |
| Compound 16a (Pyrimidine analog) | Zika Virus (ZIKV) | Plaque Reduction | 2.4 (EC50) | Vero | [8] |
Table 1: Antiviral Efficacy of Selected Pyrimidine Analogs. This table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of various pyrimidine derivatives against different viruses. Lower values indicate higher potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antiviral compounds. Below are methodologies for common in vitro antiviral assays.
Plaque Reduction Assay
This assay is a standard method to determine the titer of infectious virus particles and to assess the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
Test compounds (pyrimidine analogs) at various concentrations.
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).
-
Fetal Bovine Serum (FBS).
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or low-melting-point agarose).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells into plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a predetermined amount of virus (multiplicity of infection - MOI) to produce a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for influenza virus, 2-5 days for HSV).
-
Fixation and Staining: Remove the overlay medium, fix the cells, and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cells seeded in 96-well plates.
-
Virus stock.
-
Test compounds.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent to measure ATP content like CellTiter-Glo).
Procedure:
-
Cell Seeding: Plate host cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.
-
Infection: Add the virus to the wells containing cells and compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells.
-
Cell Viability Measurement: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT/MTS, luminescence for CellTiter-Glo).
-
Data Analysis: The EC50 is the compound concentration that results in a 50% protection of cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined from the compound-only control wells. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in antiviral drug action and experimental design is essential for clarity and understanding.
Figure 1. General mechanism of action for many pyrimidine nucleoside analogs in inhibiting viral replication.
Figure 2. Simplified workflow of a plaque reduction assay for antiviral screening.
Conclusion
The pyrimidine scaffold remains a highly fertile ground for the discovery of novel antiviral agents. While this compound itself may primarily serve as a building block, the diverse and potent antiviral activities of its derivatives and other pyrimidine analogs highlight the continued importance of this chemical class in addressing viral diseases. The data and protocols presented in this guide offer a foundation for researchers to compare existing compounds and to design and evaluate new pyrimidine-based antiviral candidates. Future research should focus on exploring the vast chemical space around the pyrimidine core to identify next-generation antivirals with broad-spectrum activity and improved resistance profiles.
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 4-Hydroxy-6-methylpyrimidine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comprehensive evaluation of the anti-inflammatory activity of 4-Hydroxy-6-methylpyrimidine derivatives, presenting a comparative analysis against established anti-inflammatory standards. The information is supported by experimental data and detailed methodologies to aid in further research and development.
The anti-inflammatory action of pyrimidine derivatives is often attributed to their ability to modulate key inflammatory pathways.[1][2] Many of these compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] By targeting enzymes like COX-2, these derivatives can reduce the production of pro-inflammatory prostaglandins.[2]
Quantitative Comparison of Anti-Inflammatory Activity
To provide a clear and concise overview of the anti-inflammatory potency of this compound derivatives, the following table summarizes key quantitative data from various studies. The data is presented alongside the performance of standard anti-inflammatory drugs for direct comparison.
| Compound | Assay | Target | Result (IC50 or % Inhibition) | Standard Drug | Standard's Result (IC50 or % Inhibition) |
| This compound deriv. | In vitro COX-2 Inhibition Assay | COX-2 Enzyme | Data not available | Celecoxib | 0.30 µM[4] |
| This compound deriv. | In vivo Carrageenan-Induced Paw Edema | Paw Edema Volume | Data not available | Diclofenac | ~70-90% inhibition[5] |
| General Pyrimidine deriv. (C6) | In vitro COX-2 Inhibition Assay | COX-2 Enzyme | 0.55 µM[6] | Meloxicam | Data not available |
| General Pyrimidine deriv. (3c, 4b) | In vivo Carrageenan-Induced Paw Edema | Paw Edema Volume | Higher than Ibuprofen[3] | Ibuprofen | Data not available |
Note: Specific quantitative data for this compound derivatives was not available in the searched literature. The table includes data for general pyrimidine derivatives to provide a contextual comparison.
Experimental Protocols
The evaluation of anti-inflammatory activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in this field.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[7][8][9]
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the sub-plantar region of the rat's hind paw.[8][9]
-
Compound Administration: The test compounds (this compound derivatives) and the standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally, typically 30 to 60 minutes before carrageenan injection.[7][8]
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.[8][10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan).
In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of COX enzymes, providing insight into its mechanism of action.[2][11]
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.[11]
-
Procedure:
-
The test compound and the standard drug (e.g., Celecoxib for COX-2, Diclofenac for non-selective) are pre-incubated with the COX enzyme.[12]
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents - ProQuest [proquest.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. researchgate.net [researchgate.net]
Comparative Docking Analysis of 4-Hydroxy-6-methylpyrimidine Derivatives Against Key Cancer Target Proteins
A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico evaluation of 4-Hydroxy-6-methylpyrimidine derivatives targeting critical proteins in cancer signaling pathways.
This guide provides an objective comparison of the binding affinities of various pyrimidine derivatives, with a focus on the this compound scaffold and its analogs, to three crucial protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K). The presented data, summarized from multiple in-silico studies, offers valuable insights for the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.
Comparative Binding Affinity of Pyrimidine Derivatives
The following tables summarize the binding energies of various pyrimidine derivatives against EGFR, CDK2, and PI3K. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Results of Pyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound Scaffold | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Thieno[2,3-d]pyrimidine Derivative | 4HJO | -23.94 | Not specified in detail, but involves two hydrogen bonds and seven hydrophobic interactions.[1] |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | Not Specified | -8.43 (kJ/mol) | Lys721, Asp831[2] |
| Pyrimidine Derivative 'vkh' | Not Specified | -10.74 | Not specified[3] |
Table 2: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound Scaffold | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine (4c) | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14[4] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-cyanophenyl)pyrimidin-2-amine (4a) | 1HCK | -7.7 | Not specified in detail[4] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-bromophenyl)pyrimidin-2-amine (4h) | 1HCK | -7.5 | THR 14, ILE 10[4] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine (4b) | 1HCK | -7.4 | GLU 12, THR 14[4] |
Table 3: Docking Results of Pyrimidine Derivatives against Phosphoinositide 3-Kinase (PI3K)
| Compound Scaffold | PDB ID | IC50 (nM) | Key Interacting Residues |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | Not Specified | 31.8 ± 4.1 (PI3Kα) | Not specified[5] |
Experimental Protocols: Molecular Docking
This section outlines a generalized, detailed methodology for performing molecular docking studies of pyrimidine derivatives, primarily based on the widely used AutoDock software.
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., EGFR, CDK2, PI3K) from the Protein Data Bank (PDB).
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and atom types.
Step 2: Preparation of the Ligand (this compound Derivative)
-
Ligand Structure Creation: Draw the two-dimensional structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable, low-energy conformation. This can be done using software like Avogadro or tools available in molecular modeling suites.
-
Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Generation
-
Binding Site Identification: Determine the active site of the protein. This can be identified from the co-crystallized ligand in the original PDB file or through literature review.
-
Grid Parameter File Generation: Define a grid box that encompasses the entire binding site of the protein. The grid parameter file specifies the dimensions and center of this box.
Step 4: Docking Simulation
-
Docking Parameter File Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Running AutoDock: Execute the AutoDock program using the prepared docking parameter file. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.
Step 5: Analysis of Results
-
Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file. This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the this compound derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Signaling Pathway and Experimental Workflow Diagrams
Understanding the broader biological context of the enzyme targets is crucial for drug development. The following diagrams illustrate the signaling pathways in which EGFR, CDK2, and PI3K play key roles, as well as a typical experimental workflow for comparative docking studies.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 4-Hydroxy-6-methylpyrimidine against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Hydroxy-6-methylpyrimidine against a commercial reference standard. The selection of a robust analytical technique is critical for ensuring the quality, consistency, and reliability of this important building block in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for purity determination.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Impurities arising from the synthetic process can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control. This guide compares three widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized batch of this compound.
Comparative Data Presentation
The following table summarizes hypothetical purity assessment data for a synthesized batch of this compound compared to a commercial reference standard.
| Analytical Technique | Parameter | Synthesized Product | Reference Standard (>97%) |
| HPLC-UV | Purity (Area %) | 98.5% | 97.8% |
| Number of Impurities | 3 | 2 | |
| Major Impurity (Area %) | 0.8% | 1.5% | |
| qNMR | Purity (mol/mol %) | 98.2% | 97.5% |
| Internal Standard | Maleic Acid | Maleic Acid | |
| GC-MS | Volatile Impurities | Detected | Not Detected |
| Identity of Volatile Impurity | Residual Solvent (e.g., Ethanol) | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
4.1 High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile impurities and the determination of the main component's purity based on peak area percentage.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0) and methanol (97:3 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized product and the reference standard in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
4.2 Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[3][4]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the maleic acid internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
4.3 Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products.[5][6]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Derivatization: For enhanced volatility, samples can be silylated. To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of the main component or an internal standard.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV is a robust method for routine purity checks and quantification of non-volatile impurities. qNMR offers a highly accurate, primary method for purity determination without the need for a specific analyte reference standard. GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC. For a comprehensive quality assessment, a combination of these techniques is recommended.
References
- 1. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Analytical Methods for 4-Hydroxy-6-methylpyrimidine Quantification
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyrimidine derivatives, providing a baseline for what can be expected in the quantification of 4-Hydroxy-6-methylpyrimidine.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Sensitivity (LOD) | 0.2–1.3 µg/L[1] |
| Precision (% RSD) | < 15% |
| Recovery | Comparable to methods with larger sample volumes[1] |
Table 3: UV-Vis Spectrophotometry Performance Characteristics
| Parameter | Typical Performance |
| Molar Absorptivity | 1.25 x 10⁴ L mol⁻¹ cm⁻¹ (for a similar compound)[2] |
| Sandell's Sensitivity | 0.00109 µg/cm² (for a similar compound)[2] |
| Stability Constant (1:1 Complex) | 2.76 x 10⁵ (for a similar compound)[2] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized based on common practices for the analysis of pyrimidine derivatives and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[3] The composition can be delivered in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the determination of this compound at trace levels, potentially in complex matrices. Derivatization may be required to improve the volatility and thermal stability of the analyte.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) is often employed.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inlet Temperature: 250 °C.[8]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping to 320 °C at 20 °C/min.[8]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[1]
2. Derivatization (if necessary):
-
To increase volatility, this compound can be derivatized using an agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[9] The reaction is typically carried out at an elevated temperature (e.g., 80 °C for 10 minutes).[1]
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock and working standard solutions of the derivatized analyte in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, dissolution in a suitable solvent followed by derivatization is required.
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of this compound in straightforward formulations where interfering substances are minimal.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Method:
-
Solvent: A suitable solvent in which the analyte is stable and exhibits good absorbance, such as a weak acidic medium.[2]
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
Caption: HPLC analysis workflow for this compound quantification.
Caption: GC-MS analysis workflow for this compound quantification.
Caption: UV-Vis Spectrophotometry workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The 4-hydroxy-6-methylpyrimidine core, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[2] Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of novel and potent therapeutics. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Insights
The biological potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[1]
-
Substitutions at C2: The 2-position of the this compound core is a common site for modification. Studies on 2-amino-4-hydroxy-6-methylpyrimidine show that derivatization of the amino group can lead to compounds with significant biological activity. For instance, the formation of formazan derivatives at this position has yielded analogs with notable antibacterial and anticancer properties.
-
Substitutions at C4 and C6: In the broader class of 4,6-disubstituted pyrimidines, modifications at these positions are critical for activity, particularly in the development of kinase inhibitors. The introduction of aryl and heterocyclic moieties, often linked via piperazine or other linkers, has been a successful strategy. For example, a thiophen-3-yl group at C6 and a 4-(arylsulfonyl)piperazin-1-yl group at C4 have resulted in potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4).[3][4] The nature of the aryl group in the sulfonylpiperazine moiety further modulates the inhibitory potency.[4]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole to form pyrazolo[3,4-d]pyrimidines, creates a scaffold that can act as an ATP isostere, effectively targeting the hinge region of kinase active sites.[5] Variations at the C4 and C6 positions of this fused system are crucial for both potency and selectivity against different kinases like CDK2 and PI3K.[5]
Quantitative Data Comparison
Anticancer and Antibacterial Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives
The following tables summarize the biological activity of various heterocyclic derivatives synthesized from a 2-amino-4-hydroxy-6-methylpyrimidine starting material.
Table 1: Antibacterial Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives
| Compound ID | Modification from Precursor | Inhibition Zone (mm) vs. S. aureus (Gram +) | Inhibition Zone (mm) vs. E. coli (Gram -) | Reference |
| 1 | Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine | 28 | 7 | [2] |
| 2 | Formazan derivative | 31 | 25.5 | [2] |
| Ampicillin | Standard Antibiotic | 29 | 23 | [2] |
Data represents the diameter of the inhibition zone; higher values indicate greater antibacterial activity.
Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives Against MCF-7 (Breast Cancer) Cell Line
| Compound Class/Derivative | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05 | [6] |
| Thienopyrimidine derivative 2 | 0.013 | [6] |
| Pyrimidine-5-carbonitrile 10b | 7.68 | [6] |
| Pyrimidine-benzimidazol hybrid 6b | 2.1 ± 0.12 | [1] |
| 5-Fluorouracil (Standard Drug) | 4.8 ± 0.25 | [1] |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Kinase Inhibitory Activity of 4,6-Disubstituted Pyrimidine Analogs
Table 3: In Vitro ATPase Inhibition Assay of 4,6-Disubstituted Pyrimidine Derivatives Against MARK4
| Compound ID | R Group on Sulfonyl Moiety | IC50 (µM) | Reference |
| 8 | 4-methylphenyl | 1.83 ± 0.21 | [4] |
| 9 | 4-fluorophenyl | 1.09 ± 0.18 | [4] |
| 10 | 4-chlorophenyl | 1.24 ± 0.15 | [4] |
| 11 | 4-bromophenyl | 1.45 ± 0.19 | [4] |
| 12 | 2,4-difluorophenyl | 1.15 ± 0.11 | [4] |
| 14 | thiophen-2-yl | 1.01 ± 0.09 | [4] |
All compounds share a 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine core. The R group is attached to the sulfonyl group on the piperazine ring.
Experimental Protocols
Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to assess the antibacterial activity of the synthesized compounds.[7]
-
Materials: Mueller-Hinton Agar, sterile petri dishes, bacterial cultures (S. aureus, E. coli), sterile filter paper discs, synthesized compounds dissolved in DMSO, standard antibiotic (e.g., Ampicillin), incubator.
-
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and pour it into sterile petri dishes.
-
Bacterial Inoculation: Once the agar solidifies, spread a standardized inoculum of the test bacteria uniformly across the surface.
-
Disc Application: Impregnate sterile filter paper discs with known concentrations of the test compounds and the standard antibiotic. Place the discs onto the inoculated agar surface. A disc impregnated with DMSO serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antibacterial activity.[7]
-
In Vitro Cytotoxicity (MTT Cell Proliferation Assay)
This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase, which indicates cell viability.[6]
-
Materials: Cancer cell lines (e.g., MCF-7), complete growth medium (e.g., DMEM with 10% FBS), 96-well plates, synthesized compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO), microplate reader.
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration to determine the IC50 value.[6]
-
Kinase Inhibition (MARK4 ATPase Assay)
This assay measures the inhibition of the ATPase activity of the MARK4 enzyme, which is essential for its kinase function.
-
Materials: Recombinant MARK4 enzyme, assay buffer, ATP, test compounds, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay kit).
-
Protocol:
-
Reaction Setup: In a 96-well plate, add the MARK4 enzyme to the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Visualizations
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for creating diverse heterocyclic derivatives starting from 2-amino-4-hydroxy-6-methylpyrimidine.
Caption: Synthetic pathway for heterocyclic derivatives from a pyrimidine precursor.[9][10]
Kinase Inhibition Mechanism
This diagram illustrates the competitive inhibition of a kinase's ATP-binding site by a 4,6-disubstituted pyrimidine analog, a common mechanism for this class of inhibitors.
Caption: Competitive inhibition of a kinase ATP-binding site by a pyrimidine analog.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 4-Hydroxy-6-methylpyrimidine
This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-6-methylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the search, related compounds and general chemical safety principles indicate that it should be handled as a hazardous chemical waste. General laboratory chemical disposal procedures require that waste be classified and segregated at the point of generation to prevent dangerous reactions.[1]
Key Hazard Considerations (General for Pyrimidine Derivatives):
-
Review the specific product's Safety Data Sheet (SDS) for detailed hazard information.
-
Assume the compound may be harmful if swallowed, and may cause skin or eye irritation.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.[1][3]
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4] The container must be in good condition and kept closed except when adding waste.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5] Abbreviations are not acceptable.[4][5] The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][7] The designated disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5][8]
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all necessary PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Waste Transfer: Carefully transfer any remaining solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container.
-
Container Sealing: Securely close the hazardous waste container.
-
Request for Pickup: Submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a hazardous waste information form, detailing the contents and quantity of the waste.[5]
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.
Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., water or another appropriate solvent capable of removing the chemical).[4][6] The rinsate from this process must be collected and disposed of as hazardous waste.[4][9]
-
Defacing Labels: After triple rinsing and allowing the container to air dry, completely remove or deface the original chemical label.[6]
-
Final Disposal: Once the container is clean and the label is defaced, it can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[6]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. General guidelines for chemical waste disposal often include volume and quantity limitations for certain in-lab treatments, but these are not applicable here as all waste of this compound should be handled by EHS.
| Parameter | Value | Source |
| In-lab Neutralization Limit (General) | Not Recommended | [10] |
| Sewer Disposal Limit (General) | Prohibited | [5][7] |
| Trash Disposal Limit (General) | Prohibited | [7] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. acs.org [acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 4-Hydroxy-6-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-6-methylpyrimidine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] This can include a one- or two-piece suit made of materials like butyl rubber, neoprene, or PVC.[2] |
| Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
In Case of Accidental Release:
-
Disposal:
-
Dispose of the substance and its container in accordance with appropriate laws and regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
